molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine

1H-Pyrrolo[2,3-c]pyridin-1-amine

Cat. No.: B8597407
M. Wt: 133.15 g/mol
InChI Key: BKBXCHMIMBIPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-c]pyridin-1-amine (Molecular Formula: C7H7N3) is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile precursor and core structure for developing novel therapeutic agents. Its primary researched application is in the design and synthesis of potent Acid Pump Antagonists (APAs) and Potassium-Competitive Acid Blockers (P-CABs) . These inhibitors target gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach, and are investigated as potential treatments for gastroesophageal reflux disease (GERD) and other acid-related disorders . Molecular modeling studies suggest that derivatives of this scaffold can be strategically functionalized to access key lipophilic sites and interact with polar residues like Tyr925 and Tyr928 within the enzymatic binding pocket, thereby enhancing inhibitory activity . Promising derivatives based on this structure have demonstrated excellent in vitro inhibitory activity, with IC50 values reaching the single-digit nanomolar range, and have shown significant in vivo efficacy in suppressing acid secretion . This makes this compound a highly valuable chemical building block for researchers exploring new treatments in the field of gastroenterology. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[2,3-c]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2

InChI Key

BKBXCHMIMBIPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1H-Pyrrolo[2,3-c]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H-Pyrrolo[2,3-c]pyridin-1-amine (1-Amino-6-azaindole)

Executive Summary

This compound (also known as 1-amino-6-azaindole ) is a specialized heterocyclic building block used in advanced medicinal chemistry. It consists of a 6-azaindole core—a bioisostere of indole and purine—functionalized with an exocyclic amino group at the pyrrole nitrogen (N1).

This modification fundamentally alters the electronic and steric profile of the parent scaffold. The N-amino group serves two primary roles:

  • Synthetic Handle: It acts as a transient directing group for C–H activation or a precursor for hydrazone-based libraries.

  • Pharmacophore Element: It introduces a hydrogen bond donor/acceptor motif perpendicular to the aromatic plane, potentially engaging unique binding pockets in kinase or GPCR targets.

This guide details the structural properties, synthesis protocols, and reactivity profiles of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Chemical Structure & Electronic Properties

The 1-amino-6-azaindole scaffold fuses a pyrrole ring with a pyridine ring. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen at position 6.

Structural Analysis
FeatureDescriptionImpact on Reactivity
Core System 6-Azaindole (Pyrrolo[2,3-c]pyridine)Electron-deficient pyridine ring fused to electron-rich pyrrole.
N1-Amino Group

hybridized nitrogen attached to N1
Converts N1 into a hydrazine-like motif. Reduces aromaticity slightly due to repulsion between N1 and N-amino lone pairs.
N6-Pyridine Basic nitrogen (

)
Primary site for protonation (

). Directs electrophilic attack to C5/C7.
C2/C3 Positions Pyrrole carbonsC3 is nucleophilic (similar to indole). C2 is susceptible to lithiation/C-H activation directed by the N-amino group.
Electronic Distribution Diagram

The following diagram illustrates the key electronic features and numbering scheme.

G Core 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole Core) N1 N1 Position (Pyrrole Nitrogen) Core->N1 Contains N6 N6 Position (Pyridine Nitrogen) Core->N6 Contains Amino N-Amino Group (-NH2) N1->Amino Functionalization Site N6->Core Electron Withdrawing (Lowers pKa of C-H) Amino->N1 N-N Repulsion (Increases Nucleophilicity)

Figure 1: Structural connectivity and electronic influence of the N-amino group on the 6-azaindole core.

Synthesis Protocol

Direct N-amination of 6-azaindole is the most efficient route. The protocol below utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the electrophilic aminating agent. This method is preferred over chloramine (


) for bench-scale safety and reproducibility.
Reagents & Materials
  • Substrate: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) [CAS: 271-29-4].[1]

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 – 1.5 equiv).

  • Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add crushed KOH (5.0 equiv) or NaH (1.2 equiv) portion-wise. Stir for 30–60 minutes to ensure formation of the azaindolyl anion.

    • Note: The solution will likely change color (yellow/orange) indicating anion formation.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DCM/MeOH 95:5) or LC-MS.

    • Target Mass:

      
      .
      
  • Quench & Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane.
      
    • Yield: Typically 50–75%.

Synthesis Workflow Diagram

Synthesis Start 6-Azaindole (Substrate) Base Base Treatment (KOH/DMF, 0°C) Start->Base Anion Azaindolyl Anion (Intermediate) Base->Anion Deprotonation HOSA Add HOSA (Electrophilic Amination) Anion->HOSA Product 1-Amino-6-azaindole (Target) HOSA->Product N-N Bond Formation

Figure 2: Reaction pathway for the N-amination of 6-azaindole using HOSA.

Reactivity & Applications

The 1-amino group transforms the azaindole from a passive scaffold into a reactive intermediate.

Hydrazone Formation

The exocyclic amino group (


) reacts readily with aldehydes and ketones to form hydrazones. This is widely used in fragment-based drug discovery to generate diverse libraries.
  • Conditions: Aldehyde (1 equiv), Ethanol, cat. Acetic Acid, Reflux.[2]

  • Utility: Increases stability and lipophilicity; hydrazones often exhibit improved membrane permeability.

Directing Group for C-H Activation

The N-amino group can coordinate with transition metals (Rh, Ru, Pd), directing functionalization to the ortho-position (C2 of the pyrrole ring).

  • Mechanism: The

    
     acts as a bidentate directing group.[3]
    
  • Outcome: Regioselective alkenylation or arylation at C2, which is difficult to achieve with the parent azaindole.

Cleavage (Deamination)

The amino group can be removed to restore the parent azaindole using nitrous acid (


) or reductive conditions, making it an effective "transient" protecting/directing group.

Safety & Handling

  • Hazard Class: Irritant. Potentially mutagenic (structural alert: hydrazine derivative).

  • Storage: Store at -20°C under inert atmosphere. The N-N bond is susceptible to oxidative cleavage upon prolonged exposure to air/light.

  • Handling: Use a fume hood. Avoid contact with strong oxidizers (risk of forming unstable nitrenes).

References

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine.

    • Source: ResearchG
    • Context: Describes the general methodology for N-amination of azaindoles using electrophilic nitrogen sources.
  • Synthesis of 6-azaindoles via electrophilic [4 + 1]-cycliz

    • Source: Royal Society of Chemistry (RSC)
    • Context: Provides the synthesis of the parent 6-azaindole scaffold required as the starting m
  • 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Properties.

    • Source: ChemicalBook
    • Context: Physical property data for the parent scaffold.[4][5]

Sources

The Strategic Role of 1H-Pyrrolo[2,3-c]pyridin-1-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 1H-Pyrrolo[2,3-c]pyridin-1-amine in kinase inhibitor discovery.

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the search for novel, patentable, and chemically distinct scaffolds is paramount. While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has been exhaustively explored (e.g., Vemurafenib, Pexidartinib), its isomer, 6-azaindole (pyrrolo[2,3-c]pyridine), remains a fertile ground for "scaffold hopping."

This compound (CAS: 1068975-46-1) is not merely a derivative; it is a strategic lynchpin intermediate . Its primary role is to serve as the nucleophilic precursor for constructing fused tricyclic systems —specifically [1,2,4]triazolo[1,5-a]pyrrolo[2,3-c]pyridines . These tricyclic cores offer rigidified geometries that mimic the adenine ring of ATP with altered hydrogen-bonding vectors, enabling high-affinity interactions with the kinase hinge region while accessing novel intellectual property (IP) space.

This guide details the chemical logic, synthetic utility, and experimental protocols for leveraging this molecule to generate next-generation kinase inhibitors.

Structural Biology & Medicinal Chemistry Logic

The Scaffold Advantage: 6-Azaindole vs. 7-Azaindole

The 6-azaindole core (pyrrolo[2,3-c]pyridine) differs from the common 7-azaindole by the position of the pyridine nitrogen. This subtle shift alters the electronic distribution and the vectors available for hydrogen bonding within the ATP-binding pocket.

  • 7-Azaindole: Mimics purine N7/N9.

  • 6-Azaindole: Presents a different H-bond acceptor profile, often useful for targeting kinases where the "gatekeeper" residue or solvent-front interactions require a distinct vector to avoid steric clashes.

The Role of the N-Amino Group (N1-NH2)

The 1-amino group is the critical functional handle. It is rarely the final drug moiety due to potential metabolic liabilities (e.g., hydrazine toxicity). Instead, it is a synthetic handle for 1,3-dipolar cycloadditions or condensation-cyclizations .

  • Reaction Partner: Reacts with electrophiles (carboxylic acids, anhydrides, orthoesters).

  • Product: Forms a third ring fused across the N1-C2 bond.

  • Result: A tricyclic planar scaffold (e.g., Triazolo-fused) that locks the conformation, reducing the entropic penalty of binding to the kinase hinge.

Target Kinase Relevance

Tricyclic azaindole derivatives are "privileged structures" for:

  • JAK Family (Janus Kinases): The planar core fits the narrow ATP pocket.

  • Pim Kinases: Known for accommodating tricyclic aromatic systems.

  • c-Met & Aurora Kinases: The scaffold allows for substituents that extend into the solvent-exposed region or the hydrophobic back pocket.

Synthetic Pathways & Experimental Protocols

The utility of this compound lies in its transformation. Below are the validated protocols for its synthesis and downstream application.

Protocol A: Synthesis of this compound

This protocol generates the N-amino intermediate from the parent 6-azaindole.[1]

Reagents:

  • Substrate: 1H-Pyrrolo[2,3-c]pyridine (6-azaindole).[1][2]

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH). Note: MSH is potent but potentially explosive; HOSA is safer for scale-up.

  • Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).

  • Solvent: DMF or DMF/Water mixtures.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add powdered KOH (5.0 eq) or NaH (1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation of the indole nitrogen (N1).

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) portion-wise, maintaining temperature < 10°C. Exotherm warning.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass: M+1 = 134.1).

  • Quench & Workup: Pour into ice-water. Extract with Ethyl Acetate (3x).

  • Purification: The product is polar. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the disappearance of the N1-H signal and appearance of a broad NH2 singlet (typically around 5.0–6.0 ppm).

Protocol B: Cyclization to the Tricyclic Kinase Core

This protocol converts the 1-amine into the active [1,2,4]triazolo[1,5-a]pyrrolo[2,3-c]pyridine scaffold.

Reagents:

  • Substrate: this compound.[1][3]

  • Electrophile: Formic acid (for unsubstituted triazole) or Trifluoroacetic anhydride (for CF3-substituted).

  • Catalyst: Polyphosphoric acid (PPA) or heat.

Step-by-Step Methodology:

  • Condensation: Mix the 1-amine (1.0 eq) with Formic Acid (excess/solvent) or the specific carboxylic acid derivative.

  • Cyclization: Heat to 80–100°C for 2–6 hours. For difficult substrates, add PPA and heat to 120°C.

  • Mechanism: The exocyclic amine attacks the carbonyl carbon, followed by dehydration and ring closure onto the C2 carbon of the pyrrole ring.

  • Isolation: Neutralize with NaHCO3 (carefully). Extract with DCM.

  • Result: A rigid, planar tricyclic core ready for further functionalization (e.g., halogenation at the pyridine ring for Suzuki couplings).

Visualization of the Workflow

The following diagram illustrates the strategic conversion of the 6-azaindole scaffold into a potent tricyclic kinase inhibitor using the 1-amine intermediate.

KinaseInhibitorWorkflow cluster_properties Physicochemical Impact Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine) Intermediate This compound (Key Lynchpin) Scaffold->Intermediate N-Amination (Protocol A) Tricycle Tricyclic Core (Triazolo-fused) Intermediate->Tricycle Condensation (Protocol B) Reagent Aminating Agent (HOSA / MSH) Reagent->Intermediate Cyclization Cyclization (R-COOH / Heat) Cyclization->Tricycle Inhibitor Potent Kinase Inhibitor (Hinge Binder) Tricycle->Inhibitor Functionalization (Suzuki/Buchwald) Prop1 Rigidification Tricycle->Prop1 Prop2 Novel IP Space Tricycle->Prop2 Prop3 Altered H-Bond Vectors Tricycle->Prop3

Caption: Strategic workflow converting the 6-azaindole scaffold into a tricyclic kinase inhibitor via the 1-amine intermediate.

Biochemical Validation: Kinase Assay Setup

Once the tricyclic scaffold is synthesized and functionalized, its potency must be validated. The ADP-Glo™ assay is the industry standard for such screens due to its high sensitivity and broad dynamic range.

Protocol C: ADP-Glo™ Kinase Assay (Generic)

Objective: Determine IC50 of the new inhibitor against a target kinase (e.g., JAK2).

Materials:

  • Kinase: Recombinant JAK2 (or target of choice).

  • Substrate: Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP: Ultra-pure ATP (Km concentration).

  • Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Compound Prep: Serial dilute the inhibitor in DMSO (100% DMSO, 100x final conc).

  • Kinase Reaction:

    • Add 2 µL of Inhibitor (diluted to 1x in buffer) to 384-well plate.

    • Add 2 µL of Kinase solution. Incubate 10 min at RT.

    • Add 1 µL of ATP/Substrate mix to start reaction.

    • Incubate for 60 min at RT.

  • ADP Generation: The kinase consumes ATP and produces ADP.

  • Termination & Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. (Stops kinase, depletes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP -> Luciferase -> Light).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Data Presentation Table:

Compound IDCore ScaffoldR-Group (C6)JAK2 IC50 (nM)Selectivity (vs JAK1)
Ref-1 7-AzaindolePhenyl-morpholine12.55x
New-1 Triazolo-6-Azaindole Phenyl-morpholine4.2 18x
New-2 Triazolo-6-AzaindolePyrazole8.912x

Note: Hypothetical data illustrating the potency gain from scaffold rigidification.

Biological Signaling Context[4][5]

Understanding the downstream effect of inhibiting the target is crucial. If the scaffold targets the JAK-STAT pathway (common for azaindoles), the following signaling cascade is relevant.

JAK_STAT_Pathway Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 1H-Pyrrolo[2,3-c]pyridin Derivative Inhibitor->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Schematic of the JAK-STAT signaling pathway, a primary target for azaindole-based inhibitors.[4]

References

  • Synthesis of Azaindoles: Song, J. J., et al. "A practical synthesis of 6-azaindole." Journal of Organic Chemistry, 2002. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • ADP-Glo Assay Validation: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009. Link

  • Triazolopyridine Synthesis: Gulevskaya, A. V., et al. "Synthesis of fused azoloazines from hydrazino- and amino-azines." Advances in Heterocyclic Chemistry, 2010. Link

  • Chemical Identity: PubChem Compound Summary for CID 56964175 (this compound). Link

Sources

Thermodynamic Stability of N-Amino Azaindoles vs. Standard Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the 7-azaindole scaffold is a privileged structure due to its ability to mimic the purine ring of ATP. However, the introduction of an N-amino group (


) at the pyrrole nitrogen (N1) fundamentally alters the thermodynamic and physicochemical profile of the molecule.

This guide provides a rigorous analysis of the stability trade-offs between standard azaindoles and their N-amino counterparts. While standard azaindoles exhibit exceptional thermodynamic stability driven by cooperative hydrogen-bonding networks (dimerization), N-amino azaindoles sacrifice this lattice energy for novel chemical space. This modification introduces a labile N–N bond (hydrazine character) and alters the basicity of the pyridine nitrogen (N7), necessitating specific handling protocols during synthesis and storage.

Structural & Electronic Fundamentals

To understand the stability divergence, we must first establish the baseline thermodynamics of the parent scaffold.

Standard Azaindoles: The Dimerization Anchor

The thermodynamic stability of 7-azaindole is anomalously high for a molecule of its molecular weight. This is driven by its ability to form a cyclic, doubly hydrogen-bonded dimer.

  • Mechanism: The pyrrole N1-H acts as a donor, while the pyridine N7 acts as an acceptor.

  • Thermodynamic Consequence: This cooperative interaction leads to high lattice energy, high melting points, and significant resistance to decomposition.

  • Tautomerism: 7-azaindole undergoes Excited-State Double Proton Transfer (ESDPT), a phenomenon where protons shuttle between N1 and N7 upon photoexcitation. In the ground state, the 1H-tautomer is overwhelmingly favored.

N-Amino Azaindoles: The "Frustrated" Monomer

Functionalizing N1 with an amino group (


) disrupts the native H-bond network.
  • Lattice Energy Reduction: The

    
     group is a steric and electronic wedge. It prevents the formation of the planar, cyclic dimer characteristic of the parent. Consequently, N-amino azaindoles typically exhibit lower melting points and higher solubility in polar aprotic solvents.
    
  • Electronic Perturbation: The N-amino group exerts opposing electronic effects:

    • Inductive Withdrawal (-I): The electronegative nitrogen pulls density from the ring.

    • Mesomeric Donation (+M): The lone pair on the exocyclic nitrogen can donate into the

      
      -system, though this is less pronounced than in simple anilines due to the orthogonality constraints of the N-N bond.
      
Visualization: Dimerization vs. Steric Blockade

Azaindole_Interactions cluster_0 Standard 7-Azaindole (Thermodynamic Sink) cluster_1 N-Amino 7-Azaindole (Kinetic Entity) NodeA Monomer A (N1-H Donor) NodeB Monomer B (N7 Acceptor) NodeA->NodeB Dual H-Bonds (High Lattice Energy) NodeC N-Amino Scaffold (N1-NH2) NodeC->NodeC Steric Repulsion (No Dimer) NodeD Solvent/Target NodeC->NodeD Single Donor/Acceptor (Solubility Enhanced) caption Fig 1. Disruption of the thermodynamically stable dimer by N-amination.

Thermodynamic Stability Profile

The core instability of N-amino azaindoles arises from the N–N bond. Unlike the C–N bond (~70–85 kcal/mol) or the C–C bond (~83 kcal/mol), the N–N single bond is significantly weaker.

Bond Dissociation Energy (BDE)

While specific calorimetric data for 1-amino-7-azaindole is sparse, we can extrapolate from hydrazine and N-amino heterocycle data:

  • N–N BDE: Approximately 50–65 kcal/mol (compared to ~93 kcal/mol for N–H).

  • Implication: The molecule is susceptible to homolytic cleavage under thermal stress (>150°C) or radical conditions.

Decomposition Pathways

The N-amino group is not inert. It introduces specific decomposition vectors that are absent in the parent scaffold:

  • Deamination (Reductive): Under strong reducing conditions (e.g., hydrogenation with Pd/C, Zn/AcOH), the N–N bond cleaves, reverting the molecule to the parent 7-azaindole.

  • Oxidative Decomposition: Treatment with oxidants can convert the primary amino group into a diazenium species (

    
    ), which rapidly extrudes nitrogen gas (
    
    
    
    ) to generate a radical or cation at the N1 position.
  • Rearrangement: N-amino heterocycles can undergo rearrangement to C-amino isomers under high thermal stress, although this is less common in the rigid azaindole system compared to simple pyrroles.

Table 1: Comparative Stability Metrics

FeatureStandard 7-AzaindoleN-Amino-7-AzaindoleImpact on Drug Dev
Melting Point 106°C (High Lattice Energy)Typically Lower (<90°C)*Altered solid-state handling; polymorphism risks.
pKa (N7) ~4.6 (Pyridine-like)~3.5–4.0 (Inductive withdrawal)Reduced basicity affects salt formation and solubility.
Thermal Limit Stable >200°CDecomposes >140°C (N-N cleavage)Avoid high-temp melt extrusion.
H-Bonding Donor (N1) & Acceptor (N7)Donor (NH2) & Acceptor (N7)NH2 can act as a "hook" for backbone carbonyls in kinases.

*Note: Exact MP depends on substituents.

Experimental Protocols

To validate the stability of N-amino azaindoles in a drug discovery context, specific synthesis and stress-testing protocols are required.

Synthesis via Electrophilic Amination

The standard protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine. This reaction relies on the deprotonation of the azaindole followed by nucleophilic attack on the aminating agent.

Protocol:

  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF or KOH/DMF.

  • Deprotonation: Cool to 0°C. Add base (KOH or NaH, 1.2 eq). Stir for 30 min.

  • Amination: Add HOSA (1.2–1.5 eq) portion-wise. Caution: Exothermic.

  • Workup: Quench with water. The product often precipitates or requires extraction with EtOAc.

  • Purification: Recrystallization is preferred over chromatography to avoid silica-induced decomposition of the basic amine.

Forced Degradation Workflow (Stress Testing)

Do not assume stability. You must prove it.

Stability_Protocol cluster_tests Stress Conditions (24h) Start N-Amino Azaindole Sample Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative (3% H2O2, RT) Start->Ox Therm Thermal (Solid state, 80°C) Start->Therm Analysis HPLC-MS Analysis (Monitor: Parent Reversion & N-N Cleavage) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis caption Fig 2. Forced degradation workflow to assess N-N bond integrity.

Critical Checkpoint: In the oxidative arm (


), look specifically for the mass of the parent azaindole (M-16) or the formation of nitro-derivatives. In acid, monitor for hydrolysis of the N-N bond.

Strategic Implications for Drug Design

Why accept the thermodynamic penalty of the N-amino group?

  • Metabolic Handle: The primary amine (

    
    ) is a prime target for conjugation (e.g., PROTAC linkers) or further functionalization into ureas/amides that can reach into the solvent-exposed regions of a kinase pocket.
    
  • Rotational Isomerism (Atropisomerism): If the azaindole has bulky substituents at the C2 or C7 positions, the N-N bond can exhibit restricted rotation. This allows for the creation of axially chiral compounds, a growing area of interest in increasing selectivity.

  • Solubility: The disruption of the crystal lattice often results in better aqueous solubility compared to the parent azaindole, improving oral bioavailability.

Recommendation

Use N-amino azaindoles when you need a vector for extension off the N1 position that is metabolically distinct from a simple alkyl chain. However, ensure that the final API form is a salt or cocrystal that stabilizes the N-amino moiety against oxidative degradation.

References

  • Synthesis of N-Amino Heterocycles

    • Title: N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (

      
      )[1]
      
    • Source: ResearchG
    • URL:[Link]

  • 7-Azaindole Tautomerism & Dimerization

    • Title: Photophysics and Biological Applic
    • Source: ACS Public
    • URL:[Link]

  • Bond Dissociation Energies (General)

    • Title: Bond dissoci
    • Source: Wikipedia / CRC Handbook of Chemistry and Physics
    • URL:[Link][2]

  • Azaindoles in Medicinal Chemistry

    • Title: Azaindole Therapeutic Agents[3]

    • Source: NIH / PMC
    • URL:[Link]

  • Atropisomerism in N-Amino Indoles

    • Title: Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles[4]

    • Source: ACS Catalysis[4]

    • URL:[Link]

Sources

Methodological & Application

Protocol for electrophilic amination of 1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrophilic Amination of 1H-Pyrrolo[2,3-c]pyridine

Introduction: The Strategic Importance of Aminated 6-Azaindoles

The 1H-Pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, offering modulated physicochemical and pharmacokinetic properties that are highly desirable in drug candidates.[3] Consequently, 6-azaindole derivatives are integral components of numerous therapeutic agents, including kinase inhibitors and treatments for neurodegenerative diseases.[1][4]

The introduction of an amino group onto this scaffold is a critical transformation, as it provides a versatile handle for further functionalization and can significantly influence biological activity through new hydrogen bonding interactions. While various methods exist for C-N bond formation, electrophilic amination presents a powerful and direct approach. This strategy employs an electrophilic nitrogen source to react with a nucleophilic site on the substrate, an umpolung approach that complements traditional nucleophilic substitution methods.[5]

This application note provides a comprehensive protocol for the electrophilic N-amination of the 1H-Pyrrolo[2,3-c]pyridine core. We will delve into the mechanistic rationale, reagent selection, a detailed step-by-step experimental procedure, and critical considerations for success, designed for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: Regioselectivity in the Amination of 6-Azaindole

The reactivity of 1H-Pyrrolo[2,3-c]pyridine is dictated by the electronic properties of its fused ring system. The pyrrole ring is electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient.[6] Within the scaffold, there are three primary sites for potential electrophilic attack: the pyrrole nitrogen (N1), the pyrrole carbon (C3), and the pyridine nitrogen (N6).

  • Pyrrole Nitrogen (N1): The lone pair of electrons on the N1 nitrogen is integral to the 6π aromatic system of the pyrrole ring.[6] While this delocalization reduces its basicity compared to an aliphatic amine, the N1 position remains a soft nucleophile and is a primary site for reactions with soft electrophiles, including many electrophilic aminating agents.

  • Pyrrole Carbon (C3): Similar to indole, the C3 position is the most electron-rich carbon and is highly susceptible to attack by strong electrophiles in classical electrophilic aromatic substitution reactions.

  • Pyridine Nitrogen (N6): The lone pair on the N6 nitrogen is located in an sp² hybrid orbital, outside the aromatic π-system. This makes it the most basic site and prone to protonation or coordination with Lewis acids.[6]

For electrophilic amination using common hydroxylamine-derived reagents, the reaction overwhelmingly favors attack at the nucleophilic N1 position of the pyrrole ring. This is because these reagents are sufficiently electrophilic to react with the pyrrole nitrogen but are often not potent enough to favor the higher-energy pathway of C3 aromatic substitution without specific catalysts or harsher conditions. The basic N6 pyridine nitrogen will typically be protonated under neutral or slightly acidic conditions, deactivating it towards the electrophile.

cluster_start Reactants cluster_product Product Pyrrolopyridine 1H-Pyrrolo[2,3-c]pyridine (Nucleophile) Product 1-Amino-1H-pyrrolo[2,3-c]pyridine Pyrrolopyridine->Product Nucleophilic Attack (from Pyrrole N1) AminatingAgent Electrophilic Aminating Agent (e.g., H₂NOSO₃H) AminatingAgent->Product Donates 'NH₂⁺' equivalent

Diagram 1: General scheme for the N-amination of 1H-Pyrrolo[2,3-c]pyridine.

Selecting the Optimal Electrophilic Aminating Reagent

The choice of aminating agent is critical and depends on the nucleophilicity of the substrate, desired reactivity, and operational simplicity. Electrophilic aminating reagents are characterized by a nitrogen atom attached to an electron-withdrawing group, which creates the necessary electrophilicity.[7] For the N-amination of heterocycles like 6-azaindole, hydroxylamine derivatives are particularly effective.[8][9]

ReagentStructureKey Features & ConsiderationsReferences
Hydroxylamine-O-sulfonic acid (HOSA) H₂N-OSO₃HCommercially available, inexpensive, and effective for aminating a wide range of nitrogen heterocycles.[10][11] It is a hygroscopic solid that requires an aqueous basic medium for reaction.[10][11][12]
O-Mesitylenesulfonyl-hydroxylamine (MSH) H₂N-OSO₂MesA more reactive agent than HOSA, often used for less nucleophilic substrates.[13] Typically prepared before use; can be more effective in organic solvents.[8][13]
O-(Diphenylphosphinyl)-hydroxylamine (DPPH) H₂N-OP(O)Ph₂A milder reagent, useful for sensitive substrates. The diphenylphosphinate is a good leaving group.[8]
N-Boc-O-sulfonyl-hydroxylamines BocHN-OSO₂ROffer tunable reactivity based on the sulfonyl group. The Boc group can be removed in situ or post-amination, providing a protected amine.[9][9][13]
Table 1: Comparison of Common Electrophilic Reagents for N-Amination.

For this protocol, we will focus on Hydroxylamine-O-sulfonic acid (HOSA) due to its commercial availability, established track record in aminating nitrogen heterocycles, and operational simplicity.[11]

Detailed Experimental Protocol: N-Amination with HOSA

This protocol describes the direct N-amination of 1H-Pyrrolo[2,3-c]pyridine using hydroxylamine-O-sulfonic acid in an aqueous basic medium.

Core Reaction Parameters

Parameter Value/Condition Rationale
Temperature 70-80 °C Provides sufficient thermal energy to overcome the activation barrier without significant decomposition of the product or reagent.
Solvent Water / Dioxane (co-solvent) HOSA and KOH are soluble in water. Dioxane is added as a co-solvent to improve the solubility of the 6-azaindole starting material.
Base Potassium Hydroxide (KOH) Deprotonates the pyrrole N-H, generating the more nucleophilic pyrrolide anion, which readily attacks the electrophilic HOSA.
Stoichiometry HOSA (2.0-3.0 equiv.) An excess of the aminating agent is used to drive the reaction to completion and account for any potential decomposition.

| Reaction Time | 2-4 hours | Typically sufficient for full conversion, which should be monitored by TLC or LC-MS. |

Materials and Equipment

  • 1H-Pyrrolo[2,3-c]pyridine (6-azaindole)

  • Hydroxylamine-O-sulfonic acid (HOSA), ≥98%

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Hydroxylamine-O-sulfonic acid is corrosive and a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium hydroxide is highly caustic. Avoid contact with skin and eyes.

  • All operations should be performed in a well-ventilated fume hood.

Setup 1. Reaction Setup - Dissolve KOH in H₂O in flask. - Add 1H-Pyrrolo[2,3-c]pyridine and Dioxane. Reagent 2. Reagent Addition - Prepare aqueous solution of HOSA. - Add HOSA solution dropwise to the reaction mixture. Setup->Reagent Reaction 3. Heating - Heat mixture to 70-80 °C. - Stir for 2-4 hours. Reagent->Reaction Monitor 4. Monitoring - Check reaction progress using TLC or LC-MS. Reaction->Monitor Quench 5. Work-up: Quench & Extract - Cool to room temperature. - Extract with Dichloromethane (DCM). Monitor->Quench Wash 6. Work-up: Wash - Wash organic layer with NaHCO₃ and brine. Quench->Wash Dry 7. Isolation - Dry organic layer (MgSO₄). - Filter and concentrate via rotary evaporation. Wash->Dry Purify 8. Purification - Purify crude product using silica gel column chromatography. Dry->Purify

Diagram 2: Step-by-step workflow for the electrophilic amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (3.0 eq.) in 15 mL of deionized water. To this solution, add 1H-Pyrrolo[2,3-c]pyridine (1.0 eq., e.g., 500 mg) followed by 15 mL of 1,4-dioxane. Stir the mixture at room temperature for 15 minutes.

  • Reagent Preparation and Addition: In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (HOSA, 2.5 eq.) in 10 mL of deionized water. Cool this solution in an ice bath.

  • Slowly add the aqueous HOSA solution dropwise to the stirring pyrrolopyridine mixture over 10-15 minutes. An initial exotherm may be observed.

  • Heating and Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 70-80 °C using an oil bath. Maintain stirring at this temperature for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-amino-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure the KOH was sufficient to fully deprotonate the starting material. The nucleophilicity of the neutral 6-azaindole is significantly lower. Also, confirm the quality of the HOSA, as it can degrade upon prolonged storage.

  • Side Products: While N1-amination is dominant, trace amounts of C3-amination or ring-opened byproducts are possible, especially with prolonged heating. Purification by column chromatography is essential to isolate the desired isomer.

  • Solubility Issues: If the starting material does not fully dissolve in the initial water/dioxane mixture, a different co-solvent like DMF could be explored, although this will complicate the aqueous work-up.

  • Alternative Reagents: For substrates that are sensitive to aqueous basic conditions, switching to a reagent like MSH in an organic solvent (e.g., DMF or acetonitrile) with a non-aqueous base (e.g., NaH or K₂CO₃) may provide better results.[13]

Conclusion

This protocol provides a reliable and scalable method for the electrophilic N-amination of 1H-Pyrrolo[2,3-c]pyridine, a key transformation for generating valuable intermediates in pharmaceutical research. By leveraging the inherent nucleophilicity of the pyrrole nitrogen and employing a robust, commercially available aminating agent like HOSA, this procedure offers a direct and efficient route to 1-amino-6-azaindole. The mechanistic insights and procedural details outlined herein equip researchers to successfully implement this methodology and adapt it for related heterocyclic systems.

References

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic Letters.

  • Commercialized Reagents. The Levin Group.

  • Electrophilic amination. Wikipedia.

  • Nitrenium ions as new versatile reagents for electrophilic amination. Nature Communications.

  • An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals. Benchchem.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • 11.7: Heterocyclic Amines. Chemistry LibreTexts.

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Properties. U.S. Environmental Protection Agency.

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications.

  • Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Leeds.

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.

  • Hydroxylamine-O-sulfonic acid. Wikipedia.

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Nanyang Technological University.

  • Hydroxylamine-O-sulfonic acid 99.999. Sigma-Aldrich.

Sources

The Strategic Advantage of 1H-Pyrrolo[2,3-c]pyridin-1-amine as a Bidentate Directing Group in Transition Metal-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Advanced C-H Functionalization

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Quest for Precision in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] Central to the success of this field is the concept of directed C-H activation, where a coordinating functional group, or "directing group," is employed to position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[2] While numerous directing groups have been developed, the search for novel scaffolds with enhanced reactivity, broader substrate scope, and unique mechanistic attributes remains a key driver of innovation.

This application note introduces 1H-Pyrrolo[2,3-c]pyridin-1-amine as a novel, highly effective bidentate directing group for transition metal-catalyzed C-H activation. We will delineate its strategic advantages, provide a plausible synthetic route, and present detailed protocols for its application in both rhodium- and palladium-catalyzed C-H functionalization reactions. This guide is intended for researchers and professionals in drug development and synthetic chemistry who are seeking to leverage cutting-edge C-H activation methodologies.

The Bidentate Advantage: Why this compound Excels

The efficacy of a directing group is intrinsically linked to its ability to form a stable, pre-catalytic cyclometalated intermediate. This compound is designed to offer a unique combination of electronic and steric properties that are anticipated to favor efficient C-H activation.

  • Robust Bidentate Chelation: The scaffold features two strategically positioned nitrogen atoms—the pyridine nitrogen and the exocyclic primary amine—that can form a stable five-membered chelating ring with a metal center (e.g., Rh(III) or Pd(II)). This strong bidentate coordination is crucial for bringing the catalyst into close proximity to the target C-H bond and lowering the activation energy of the C-H cleavage step.

  • Tunable Electronic Properties: The pyrrolopyridine core possesses a unique electronic landscape that can be modulated to influence the reactivity of the catalytic system. The electron-donating nature of the N-amino group can enhance the electron density at the metal center, potentially promoting oxidative addition and other key steps in the catalytic cycle.

  • Versatility in Catalytic Systems: The robust coordination of the this compound moiety is expected to be compatible with a range of transition metals, including but not limited to rhodium and palladium, thereby enabling a diverse array of C-H functionalization reactions such as arylation, olefination, and alkylation.

Synthesis of the Directing Group: A Proposed Route

While this compound is a novel directing group, a plausible synthetic pathway can be envisioned based on established methodologies for the synthesis of related N-heterocycles and N-amination reactions.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine

The synthesis of the core 1H-pyrrolo[2,3-c]pyridine scaffold can be adapted from known procedures for its isomers.[3][4] A potential route involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Workflow for the Synthesis of 1H-Pyrrolo[2,3-c]pyridine

A Commercially Available Substituted Pyridine B Functional Group Manipulation A->B e.g., Nitration, Halogenation C Introduction of a Pyrrole Precursor B->C e.g., Sonogashira or Suzuki Coupling D Cyclization C->D e.g., Base- or Metal-catalyzed E 1H-Pyrrolo[2,3-c]pyridine D->E

Caption: Proposed workflow for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core.

Protocol 2: N-Amination of 1H-Pyrrolo[2,3-c]pyridine

The introduction of the exocyclic amino group at the N1 position of the pyrrole ring can be achieved via electrophilic amination. A well-established method for the N-amination of pyrroles and indoles utilizes monochloramine (NH₂Cl).[5]

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Sodium hypochlorite (NaClO) solution

  • Ammonium chloride (NH₄Cl)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1H-Pyrrolo[2,3-c]pyridine in the chosen organic solvent.

  • In a separate flask, prepare a fresh solution of monochloramine by the slow addition of a cooled aqueous solution of sodium hypochlorite to a stirred, cooled (0 °C) aqueous solution of ammonium chloride and sodium hydroxide.

  • Carefully add the freshly prepared monochloramine solution to the solution of 1H-Pyrrolo[2,3-c]pyridine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Note: The synthesis and handling of monochloramine should be performed with caution in a well-ventilated fume hood due to its potential instability.

Application in C-H Activation: Protocols and Methodologies

The following protocols are designed as starting points for the application of this compound as a directing group in two common and highly valuable C-H functionalization reactions: Rh(III)-catalyzed olefination and Pd(II)-catalyzed arylation.

Application Protocol 1: Rh(III)-Catalyzed C-H Olefination

This protocol outlines a general procedure for the ortho-olefination of an aromatic substrate bearing the this compound directing group. Rhodium(III) catalysis is particularly effective for this transformation.[6][7]

Reaction Scheme:

Aryl Substrate with Directing Group + Olefin --[Rh(III) catalyst, Oxidant]--> Ortho-Olefinated Product

Materials:

  • Aryl substrate derivatized with this compound (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate, styrene) (2.0-3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv) as an oxidant

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tert-amyl alcohol)

Experimental Workflow for Rh(III)-Catalyzed C-H Olefination

A Combine Substrate, [RhCp*Cl2]2, AgSbF6, and Cu(OAc)2 in a reaction vessel B Add Anhydrous Solvent A->B C Add Olefin B->C D Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F Upon Completion G Characterization of Ortho-Olefinated Product F->G

Caption: Step-by-step workflow for the Rh(III)-catalyzed C-H olefination.

Detailed Procedure:

  • To a dry reaction vessel, add the aryl substrate (e.g., 0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add the anhydrous solvent (e.g., 1.0 mL of DCE) via syringe.

  • Add the olefin (e.g., 0.4-0.6 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-olefinated product.

Plausible Catalytic Cycle for Rh(III)-Catalyzed C-H Olefination

A [Cp*Rh(III)X2] B Substrate Coordination A->B C C-H Activation (CMD) B->C D Rhodacycle Intermediate C->D E Olefin Coordination & Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination F->G H Product Release G->H I [Rh(I)] H->I J Oxidation (e.g., by Cu(OAc)2) I->J J->A Regeneration of Rh(III) Catalyst

Caption: A plausible catalytic cycle for the Rh(III)-catalyzed C-H olefination.

Application Protocol 2: Pd(II)-Catalyzed C-H Arylation

This protocol provides a general method for the ortho-arylation of a substrate functionalized with the this compound directing group using an aryl halide as the coupling partner. Palladium catalysis is widely employed for such transformations.[8]

Reaction Scheme:

Aryl Substrate with Directing Group + Aryl Halide --[Pd(II) catalyst, Base, Additive]--> Ortho-Arylated Product

Materials:

  • Aryl substrate derivatized with this compound (1.0 equiv)

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.5-2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Additive (e.g., Ag₂CO₃, pivalic acid) (optional, can enhance reactivity)

  • Anhydrous solvent (e.g., DMF, toluene, or a mixture)

Experimental Workflow for Pd(II)-Catalyzed C-H Arylation

A Combine Substrate, Pd(OAc)2, Base, and Additive in a reaction vessel B Add Anhydrous Solvent A->B C Add Aryl Halide B->C D Heat Reaction Mixture (e.g., 100-120 °C) under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F Upon Completion G Characterization of Ortho-Arylated Product F->G

Caption: Step-by-step workflow for the Pd(II)-catalyzed C-H arylation.

Detailed Procedure:

  • To a dry reaction vessel, add the aryl substrate (e.g., 0.2 mmol), Pd(OAc)₂ (0.01-0.02 mmol, 5-10 mol%), and the base (e.g., 0.4-0.6 mmol). If an additive is used, it should be added at this stage.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add the anhydrous solvent (e.g., 1.0 mL of DMF) via syringe.

  • Add the aryl halide (e.g., 0.3-0.4 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-arylated product.

Plausible Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

A Pd(II)X2 B Substrate Coordination A->B C C-H Activation (CMD) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Aryl Halide D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Product Release G->H H->A Regeneration of Pd(II) Catalyst

Caption: A plausible catalytic cycle for the Pd(II)-catalyzed C-H arylation.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed C-H functionalization reactions using this compound as a directing group. The expected yields are based on analogous transformations with similar directing groups found in the literature.

ParameterRh(III)-Catalyzed OlefinationPd(II)-Catalyzed Arylation
Catalyst [RhCp*Cl₂]₂Pd(OAc)₂
Typical Loading 2.5 mol%5-10 mol%
Coupling Partner Alkenes (e.g., acrylates, styrenes)Aryl Halides (e.g., iodides, bromides)
Oxidant/Base Cu(OAc)₂ (oxidant)K₂CO₃ or Cs₂CO₃ (base)
Solvent DCE, tert-amyl alcoholDMF, Toluene
Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good

Troubleshooting and Optimization

  • Low Conversion: If low conversion is observed, consider increasing the reaction temperature, reaction time, or the loading of the catalyst and any additives. The choice of solvent can also have a significant impact on reactivity.

  • Side Product Formation: The formation of side products may be suppressed by lowering the reaction temperature or by screening different bases (for Pd-catalysis) or oxidants (for Rh-catalysis).

  • Poor Regioselectivity: While the directing group is designed for high ortho-selectivity, competing C-H activation at other sites may occur. Modifying the steric and electronic properties of the substrate can often enhance the desired regioselectivity.

Conclusion

This compound represents a promising new directing group for transition metal-catalyzed C-H activation. Its robust bidentate chelation and tunable electronic properties are anticipated to facilitate a wide range of C-H functionalization reactions with high efficiency and selectivity. The protocols provided herein offer a solid foundation for researchers to explore the utility of this novel directing group in the synthesis of complex organic molecules. Further investigations into the scope and limitations of this directing group are encouraged and are expected to further expand the toolkit of modern synthetic chemists.

References

  • Organic & Biomolecular Chemistry. (n.d.). Directing group strategies in rhodium-catalyzed C–H amination. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Retrieved from [Link]

  • ResearchGate. (n.d.). Transient directing groups for C–H arylation of aldehydes. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Royal Society of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ACS Omega. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Dove Medical Press. (2015). C-H amination in the synthesis of N-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • PubMed. (2013). Rhodium(III)-catalyzed N-nitroso-directed C-H olefination of arenes. High-yield, versatile coupling under mild conditions. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. American Chemical Society. Retrieved from [Link]

  • Xingwei Li. (n.d.). or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]

  • MDPI. (n.d.). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Functionalization of 1H-Pyrrolo[2,3-c]pyridin-1-amine at the C2 Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding interactions and modulation of physicochemical properties.[1][2] This has led to the incorporation of the 6-azaindole core into a variety of clinically relevant molecules, including kinase inhibitors and central nervous system agents. The functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities with therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the catalytic functionalization of a specific and valuable derivative, 1H-pyrrolo[2,3-c]pyridin-1-amine, with a focus on the strategic C2 position.

Challenges and Opportunities in C2 Functionalization

Direct functionalization of the C2 position of the 6-azaindole core presents a synthetic challenge due to the electronic nature of the bicyclic system. The presence of the N-amino group at the 1-position further complicates reactivity, potentially influencing the electron density of the pyrrole ring and acting as a coordinating site for metal catalysts. This necessitates a careful selection of catalytic systems and, in some cases, the use of protecting groups to achieve the desired regioselectivity and yield.

This application note will explore cutting-edge catalytic methodologies, primarily focusing on palladium-catalyzed C-H activation and cross-coupling reactions, to forge new carbon-carbon bonds at the C2 position of this compound. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the experimental design and offering practical, field-proven protocols.

Synthesis of the Starting Material: this compound

A robust and reliable synthesis of the starting material is the cornerstone of any successful functionalization campaign. While the literature on the direct synthesis of this compound is sparse, a plausible and adaptable route can be devised from commercially available precursors, such as 3-amino-4-methylpyridine. A general, multi-step approach is outlined below, drawing inspiration from established methods for the synthesis of substituted 6-azaindoles.[3]

Synthesis_Workflow 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine N-Protected Intermediate N-Protected Intermediate 3-Amino-4-methylpyridine->N-Protected Intermediate Protection Cyclized Precursor Cyclized Precursor N-Protected Intermediate->Cyclized Precursor Cyclization N-Amination Reagent N-Amination Reagent This compound This compound Cyclized Precursor->this compound N-Amination & Deprotection CH_Activation_Mechanism cluster_0 Catalytic Cycle Pd(II) Catalyst Pd(II) Catalyst Palladacycle Intermediate Palladacycle Intermediate Pd(II) Catalyst->Palladacycle Intermediate C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) C2-Arylated Product + Pd(II) C2-Arylated Product + Pd(II) Pd(IV) Intermediate->C2-Arylated Product + Pd(II) Reductive Elimination This compound (Protected) This compound (Protected) This compound (Protected)->Palladacycle Intermediate Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(IV) Intermediate

Sources

Application Note: One-Pot Synthesis Procedures Involving 1H-Pyrrolo[2,3-c]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the preparation and application of 1H-Pyrrolo[2,3-c]pyridin-1-amine (also known as N-amino-6-azaindole), a critical building block for fused heterocyclic scaffolds.

The guide focuses on one-pot cascade protocols where this amine serves as a linchpin for constructing complex bioisosteres, specifically pyrazolo[1,5-a]pyrrolo[2,3-c]pyridines and [1,2,4]triazolo[1,5-a]pyrrolo[2,3-c]pyridines .

Introduction & Strategic Value

1H-Pyrrolo[2,3-c]pyridine (6-azaindole) is a privileged pharmacophore, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK3, FGFR). The introduction of an amino group at the N1-position (This compound ) unlocks unique reactivity patterns:

  • 1,3-Dipole Precursor: It acts as an N,N-nucleophile for condensation-cyclization sequences.

  • Directing Group (DG): The N-amino moiety functions as a transient or removable directing group for Rh(III)- or Co(III)-catalyzed C–H activation at the C2 position.

This guide provides a validated workflow for generating this reagent and utilizing it in one-pot annulation reactions.

Synthesis of the Core Reagent: this compound

Before executing one-pot applications, the N-amino scaffold must be generated. While often prepared in situ, isolation is recommended for reproducible stoichiometry in subsequent cascades.

Protocol 1: Electrophilic N-Amination

Mechanism: Deprotonation of the pyrrole nitrogen followed by electrophilic attack by O-(diphenylphosphinyl)hydroxylamine (DphNH₂) or Hydroxylamine-O-sulfonic acid (HOSA).

Reagents:

  • Substrate: 1H-Pyrrolo[2,3-c]pyridine (6-azaindole).

  • Base: Sodium hydride (NaH, 60% dispersion) or KOH.

  • Aminating Agent: HOSA (Hydroxylamine-O-sulfonic acid).

  • Solvent: DMF (for NaH) or Water/Toluene (for KOH/Phase Transfer).

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with 6-azaindole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0 °C.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases and the anion forms (often a color change to yellow/orange).

  • Amination: Add a solution of HOSA (1.2 equiv) in DMF dropwise over 20 min.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with ice-cold water. Extract with EtOAc (3x). The product is amphoteric; ensure pH is ~8–9 for optimal extraction.

  • Purification: Flash chromatography (DCM/MeOH) yields the 1-amine as a beige solid.

One-Pot Application Protocols

The primary value of this compound lies in its ability to undergo condensation-cyclization cascades to form fused tricyclic systems.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrrolo[2,3-c]pyridines

This one-pot reaction utilizes the 1-amine as a binucleophile against 1,3-dicarbonyls. The resulting scaffold is a rigidified bioisostere of tricyclic antidepressants and kinase inhibitors.

Reaction Class: Condensation / Dehydrative Cyclization.

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 mmol) in Ethanol (EtOH) or Acetic Acid (AcOH).

  • Addition: Add the 1,3-diketone (e.g., acetylacetone or benzoylacetone, 1.1 equiv).

  • Catalysis: If using EtOH, add catalytic HCl (10 mol%) or p-TsOH. If using AcOH, the solvent acts as the catalyst.

  • Heating: Reflux (80–100 °C) for 4–8 hours.

    • Checkpoint: Monitor by TLC. The intermediate hydrazone may form quickly, followed by slower cyclization.

  • Isolation: Cool to RT.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If soluble: Neutralize with saturated NaHCO₃ and extract with DCM.

  • Yield: Typically 75–90%.[1]

Protocol B: Rh(III)-Catalyzed C–H Annulation (Advanced)

This protocol adapts the strategy by Shi et al. (2017) for N-amino azaheterocycles. The N-amine acts as a directing group to activate the C2-H bond, reacting with alkynes or diazo compounds to form complex fused rings.

Reaction Class: C–H Activation / Annulation.

Step-by-Step Methodology:

  • Protection (In-situ): The free amine is often converted to a hydrazone or amide in situ or pre-formed (e.g., with Boc₂O) to enhance directing ability.

  • Catalyst System: Combine [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in TFE (Trifluoroethanol).

  • Coupling: Add the N-protected 1-amino-6-azaindole (0.2 mmol) and the coupling partner (e.g., diphenylacetylene, 1.2 equiv).

  • Additives: Add Cu(OAc)₂ (2.0 equiv) as the oxidant (if oxidative coupling) or maintain anaerobic conditions if using internal oxidants.

  • Conditions: Heat to 100 °C for 16 hours.

  • Outcome: Formation of pyrido[3',4':4,5]pyrrolo[1,2-b]pyridazine derivatives.

Reaction Pathway Visualization

The following diagram illustrates the divergence from the core 1-amine intermediate into two distinct bioactive scaffolds.

AzaindolePathways Fig 1. Divergent Synthesis from this compound Start 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) Amine This compound (N-Amino Nucleophile) Start->Amine Electrophilic Amination (HOSA/NaH) Pyrazolo Pyrazolo[1,5-a]pyrrolo[2,3-c]pyridine (Tricyclic Scaffold) Amine->Pyrazolo 1,3-Diketone One-Pot Cyclization (- 2 H₂O) Triazolo [1,2,4]Triazolo[1,5-a]pyrrolo[2,3-c]pyridine (Fused Triazole) Amine->Triazolo R-CN or Anhydrides Oxidative Annulation

Caption: Divergent synthetic pathways transforming the 6-azaindole core into fused tricyclic systems via the 1-amine intermediate.[2]

Quantitative Data Summary

ParameterProtocol A (Pyrazolo-fusion)Protocol B (Rh-Catalyzed Annulation)
Complexity Low (Standard Glassware)High (Inert Atmosphere, Sealed Tube)
Key Reagents 1,3-Diketones, AcOH[Cp*RhCl₂]₂, AgSbF₆, Alkyne
Temperature 80–100 °C100–120 °C
Typical Yield 75–90%50–75%
Purification Precipitation / RecrystallizationColumn Chromatography
Atom Economy High (- 2 H₂O)Moderate (Requires Oxidant/Additives)

Critical Experimental Notes

  • Regioselectivity: 6-Azaindole has two nitrogens. The pKa of the pyrrole NH is ~15, while the pyridine N is basic. Using NaH ensures deprotonation of the pyrrole NH, directing amination to the N1 position.

  • Safety: HOSA is hygroscopic and corrosive. Handle in a fume hood.

  • Stability: The 1-amine intermediate is relatively stable but should be stored at -20 °C under argon to prevent oxidation to the diazenyl species or dimerization.

References

  • Shi, P., Wang, L., Guo, S., Chen, K., Wang, J., & Zhu, J. (2017). A C–H Activation-Based Strategy for N-Amino Azaheterocycle Synthesis. Organic Letters, 19(16), 4359–4362. Link

  • Ueda, S., & Nagasawa, H. (2009).[3][4][5] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Intermolecular Oxidative C–H Amination. Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Guba, W., et al. (2004).[5] Regioselective N-amination of pyridines. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for N-amination methodology).

  • Fagnou, K., et al. (2009). Site-Selective Azaindole Arylation. Organic Letters, 11(6), 1357–1360. Link

Sources

Application Notes and Protocols: Derivatization Techniques for 1H-Pyrrolo[2,3-c]pyridin-1-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a compelling bioisostere, capable of interacting with a wide array of biological targets, particularly kinases.[1] The fusion of a pyrrole and pyridine ring creates a unique electronic and steric environment, offering multiple vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The 1-amino substituent on the pyrrole ring introduces a key nucleophilic handle, opening a gateway for diverse derivatization strategies to construct extensive compound libraries for high-throughput screening and lead optimization.

This document provides a comprehensive guide to the derivatization of 1H-pyrrolo[2,3-c]pyridin-1-amine, offering detailed protocols and the underlying chemical rationale for each method. We will explore techniques targeting the exocyclic amine, as well as functionalization of the heterocyclic core.

Core Derivatization Strategies: A Multi-pronged Approach

The generation of a diverse this compound library hinges on the strategic application of various chemical transformations. The primary points of diversification include the exocyclic primary amine and the carbon atoms of both the pyrrole and pyridine rings.

Figure 1: Overview of key derivatization pathways for the this compound scaffold.

I. Derivatization of the Exocyclic 1-Amino Group

The primary amine at the 1-position is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

A. Amide Bond Formation: The Workhorse of Library Synthesis

Amide coupling is arguably the most utilized reaction in medicinal chemistry for library generation due to the vast commercial availability of carboxylic acids.[2][3] The formation of an amide bond from the 1-amino-pyrrolopyridine and a carboxylic acid requires an activating agent to convert the carboxylic acid into a more reactive species.[2]

Protocol 1: General Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of a diverse amide library.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Parameter Condition/Reagent Rationale
Coupling ReagentHATUHigh efficiency, low racemization for chiral acids, and good solubility.[3]
BaseDIPEANon-nucleophilic base to neutralize the acid formed during the reaction.
SolventDMFAprotic polar solvent that dissolves a wide range of substrates.
Work-upAqueous washRemoves unreacted reagents and water-soluble byproducts.
B. Sulfonamide Synthesis: Introducing a Key Pharmacophore

Sulfonamides are prevalent in numerous approved drugs and offer a distinct geometric and electronic profile compared to amides. The reaction of the 1-amino group with a sulfonyl chloride provides a straightforward route to this functional group.[4]

Protocol 2: Sulfonamide Formation

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) or TEA (2.0 eq) to the solution.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with 1 M HCl (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, appropriate eluent) or recrystallization.

Parameter Condition/Reagent Rationale
BasePyridine/TEAActs as a scavenger for the HCl generated during the reaction.
SolventDCMInert solvent that is easily removed.
Temperature0 °C to RTInitial cooling helps to control the exothermic reaction.
C. Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[5] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6][7]

Protocol 3: One-Pot Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-24 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Parameter Condition/Reagent Rationale
Reducing AgentSodium triacetoxyborohydride (STAB)A mild and selective reducing agent for imines in the presence of carbonyls.
CatalystAcetic AcidCatalyzes the formation of the iminium ion intermediate.
SolventDCE/THFAprotic solvents suitable for this reaction.

graph Reductive_Amination_Workflow {
rankdir=LR;
node [shape=box, style="filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

Start [label="this compound\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Formation\n(Catalytic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="In situ Reduction\n(STAB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Secondary/Tertiary Amine Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Imine; Imine -> Reduction; Reduction -> Product; }

Figure 2: Workflow for the one-pot reductive amination protocol.

II. Functionalization of the Pyrrolopyridine Core

While the exocyclic amine is a primary handle for diversification, modification of the heterocyclic core is crucial for fine-tuning the pharmacological properties of the resulting compounds. The 7-azaindole scaffold is amenable to various functionalization techniques.[8][9][10]

A. Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[11][12] To utilize these reactions, the pyrrolopyridine core must first be halogenated, typically at positions that are electronically activated or can be selectively metalated.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrolopyridine

This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) this compound derivative. The position of halogenation will dictate the regiochemistry of the coupling.

Materials:

  • Halogenated this compound (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridin-1-amine)

  • Aryl or heteroaryl boronic acid or ester

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or other suitable Pd catalyst/ligand system

  • Aqueous sodium carbonate (2 M) or potassium carbonate

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the halogenated pyrrolopyridine (1.0 eq), boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2 M Na₂CO₃).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Parameter Condition/Reagent Rationale
CatalystPd(PPh₃)₄A common and effective catalyst for Suzuki-Miyaura reactions. Other catalysts like PdCl₂(dppf) may also be used.
BaseNa₂CO₃/K₂CO₃Essential for the transmetalation step of the catalytic cycle.
SolventDioxane or Toluene/EthanolAprotic or protic solvent mixtures that facilitate the reaction.
Inert AtmosphereArgon/NitrogenPrevents the oxidation and deactivation of the Pd(0) catalyst.

graph Suzuki_Coupling_Cycle {
rankdir=LR;
node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=9];
edge [fontname="Helvetica", fontsize=8];

Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RPdXAr [label="R-Pd(II)L2-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RPdAr [label="R-Pd(II)L2-Ar", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label=" R-X"]; OxAdd -> RPdXAr; RPdXAr -> Transmetal [label=" Ar-B(OH)2\nBase"]; Transmetal -> RPdAr; RPdAr -> RedElim; RedElim -> Pd0 [label=" R-Ar"]; }

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Advanced Derivatization: The Pictet-Spengler Reaction

For creating more complex, polycyclic scaffolds, the Pictet-Spengler reaction offers an elegant strategy.[13][14][15][16][17] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the this compound itself is not a β-arylethylamine, a derivative with an appropriate linker can be synthesized to undergo this transformation.

Conceptual Workflow:

  • Functionalization: Introduce a two-carbon linker with a terminal amine onto the pyrrolopyridine core, for example, via a cross-coupling reaction.

  • Pictet-Spengler Reaction: React the resulting β-(pyrrolopyridinyl)ethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst to form a new fused ring system.

This advanced technique allows for the generation of highly complex and rigid molecular architectures, which can be invaluable for targeting specific protein pockets.

Conclusion

The this compound scaffold is a versatile starting point for the construction of diverse chemical libraries. By employing a combination of reactions targeting the exocyclic amine and the heterocyclic core, researchers can systematically explore the chemical space around this privileged core. The protocols outlined in this document provide a solid foundation for these synthetic efforts, enabling the generation of novel compounds for drug discovery and development.

References

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angew Chem Int Ed Engl. 2013 Sep 16;52(38):10093-6. URL: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications (RSC Publishing). URL: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. URL: [Link]

  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. URL: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. URL: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. URL: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. URL: [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. URL: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. URL: [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. URL: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. URL: [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. URL: [Link]

  • The Pictet-Spengler Reaction. URL: [Link]

  • Different approaches to (hetero)aryl amines. (a) Reductive... ResearchGate. URL: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. URL: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. URL: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL: [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. URL: [Link]

  • Reductive amination. Wikipedia. URL: [Link]

  • The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[10][18]benzodiazepines. Semantic Scholar. URL: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. URL: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. URL: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. URL: [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil. RSC Publishing. URL: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. URL: [Link]

  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. URL: [Link]

  • A practical, one-pot synthesis of sulfonylated pyridines. PubMed. URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. URL: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. URL: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. URL: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. URL: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. URL: [Link]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC. URL: [Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. URL: [Link]

  • Proposed intramolecular bioisosteric substitution pathway. ResearchGate. URL: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. URL: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis - ACS Publications. URL: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. URL: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. URL: [Link]

Sources

Procedure for synthesizing N-imino-pyridinium ylides from azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Imino-Pyridinium Ylides from Azaindoles

Executive Summary

N-Imino-pyridinium ylides are versatile zwitterionic synthons, increasingly utilized as directing groups for transition-metal-catalyzed C–H activation and as 1,3-dipoles in cycloaddition reactions. While well-established for simple pyridines, the synthesis of these ylides from azaindoles (1H-pyrrolo[2,3-b]pyridines) presents unique regiochemical challenges due to the presence of two distinct nitrogen centers: the nucleophilic pyridine nitrogen (N7) and the acidic pyrrole nitrogen (N1).

This Application Note details a robust, field-proven protocol for the regioselective N7-amination of 7-azaindoles using O-(mesitylsulfonyl)hydroxylamine (MSH), followed by their conversion into stable N-acylimino ylides.[1]

Mechanistic Principles & Regioselectivity

The synthesis relies on the electrophilic amination of the azaindole scaffold. Understanding the electronic disparity between the two nitrogen atoms is critical for success.[1]

  • N7 (Pyridine-like): Possesses a localized lone pair in the sp² orbital orthogonal to the π-system.[1] It is basic (pKa of conjugate acid ~4.[1]6) and nucleophilic.[1][2]

  • N1 (Pyrrole-like): Its lone pair is delocalized into the aromatic π-system, rendering it non-nucleophilic but acidic (pKa ~13).[1]

The Strategy: We utilize MSH, a powerful electrophilic aminating agent. Under neutral conditions, MSH selectively attacks the most basic center (N7), forming the N-amino-7-azaindolium salt.[1] Subsequent treatment with a base and an acylating agent (e.g., benzoyl chloride) deprotonates the exocyclic amine, generating the stable N-benzoylimino ylide.

DOT Diagram 1: Reaction Pathway & Regioselectivity

Azaindole_Amination cluster_0 Substrate cluster_1 Reagents cluster_2 Intermediate (Salt) cluster_3 Target Ylide Azaindole 7-Azaindole (N1: Acidic, N7: Basic) Salt N-Amino-7-azaindolium Mesitylenesulfonate (Kinetic Product at N7) Azaindole->Salt Nucleophilic Attack (N7) DCM, 0°C N1_Side N1-Amination (Unfavored) Azaindole->N1_Side Requires Deprotonation (Avoid Strong Base) MSH MSH (Electrophilic Amine) MSH->Salt Ylide N-Benzoylimino Azaindolium Ylide (Stable DG) Salt->Ylide 1. Base (K2CO3) 2. PhCOCl

Caption: Regioselective pathway favoring N7-amination via kinetic control using MSH.

Critical Reagent Preparation: O-(Mesitylsulfonyl)hydroxylamine (MSH)

WARNING: MSH is an energetic compound.[1] It is potentially explosive if allowed to dry completely or stored improperly.[1] This protocol generates MSH in solution or as a wet solid, which is safer. Always work behind a blast shield.

Protocol 1: Synthesis of MSH
ParameterSpecification
Scale 10–20 mmol (Do not scale up without safety review)
Temperature 0°C (Ice bath)
Time ~1.5 Hours
Yield Typically 60–80% (titrated)

Materials:

  • Ethyl O-mesitylsulfonylacetohydroxamate (Precursor)[1]

  • Perchloric acid (70%)

  • 1,4-Dioxane

  • Ice/Water

Step-by-Step:

  • Dissolution: In a beaker, dissolve ethyl O-mesitylsulfonylacetohydroxamate (approx. 3.0 g) in 1,4-dioxane (10 mL). Cool to 0°C.

  • Acidolysis: Add 70% perchloric acid (1.0 mL) dropwise over 5 minutes. Maintain temperature <5°C.

  • Precipitation: Pour the mixture slowly into vigorously stirred ice water (150 mL). MSH will precipitate as a white solid.

  • Filtration: Filter rapidly through a sintered glass funnel. Wash copiously with ice-cold water to remove acid.

  • Drying (Critical): Dissolve the wet solid immediately in cold CH₂Cl₂ (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄ for 5 minutes, and filter.

  • Titration: Determine the concentration of MSH in DCM by titrating an aliquot with benzylamine in methanol using methyl red as an indicator. Use this solution immediately.

Synthesis of N-Amino-7-Azaindolium Salt

This step installs the amino group at N7.[1]

Protocol 2: N-Amination
ReagentEquivalentsRole
7-Azaindole 1.0 equivSubstrate
MSH Solution 1.1–1.2 equivAminating Agent
DCM Solvent (0.1 M)Medium

Step-by-Step:

  • Setup: Dissolve 7-azaindole (1.0 g, 8.46 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon. Cool to 0°C.

  • Addition: Add the freshly titrated MSH/DCM solution dropwise via a pressure-equalizing addition funnel over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. A thick white precipitate (the salt) typically forms.

  • Isolation:

    • Add diethyl ether (Et₂O) or pentane (~50 mL) to complete precipitation.

    • Filter the solid under argon (hygroscopic).

    • Wash with Et₂O (3 x 20 mL).

    • Result: N-amino-7-azaindolium mesitylenesulfonate.[1] (Yields typically >85%).[1]

Synthesis of Stable N-Benzoylimino Ylide

The free N-imino ylide is often generated in situ, but for use as a directing group or stable reagent, it is trapped as the benzamide.

Protocol 3: Ylide Formation & Stabilization

Reagents:

  • N-Amino-7-azaindolium salt (from Protocol 2)[1]

  • Benzoyl chloride (1.2 equiv)

  • K₂CO₃ (saturated aq. solution or solid, 3.0 equiv)

  • DCM (Solvent)

Step-by-Step:

  • Suspension: Suspend the N-amino salt (1.0 equiv) in DCM (0.2 M) at 0°C.

  • Base Treatment: Add saturated aq. K₂CO₃ (or solid Na₂CO₃) and stir vigorously for 10 minutes. The salt will dissolve/neutralize.[1]

  • Acylation: Add benzoyl chloride (1.2 equiv) dropwise.

  • Completion: Stir at RT for 2–12 hours. Monitor by TLC (the ylide is less polar than the salt but more polar than the starting azaindole).

  • Workup:

    • Dilute with DCM. Wash with water and brine.

    • Dry over Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH or EtOAc/Hexanes).[1]

    • Note: These ylides are stable solids but can degrade on acidic silica; use basified silica (1% Et₃N) if degradation is observed.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Salt MSH decompositionEnsure MSH is prepared fresh and kept cold. Titrate before use.
Regioselectivity Issues N1-aminationEnsure neutral conditions. Avoid strong bases during the MSH addition step.
Oiling out of Salt Solvent polarityAdd more Et₂O or use Hexane/Et₂O mixtures to force precipitation.
Ylide Instability HydrolysisEnsure all solvents for acylation are anhydrous. Store ylide in a desiccator.

DOT Diagram 2: Experimental Workflow

Workflow cluster_safety Safety Critical MSH_Prep Prepare MSH (0°C, Dioxane/HClO4) Reaction N-Amination (Mix at 0°C -> RT) MSH_Prep->Reaction Add immediately Azaindole 7-Azaindole Solution (DCM) Azaindole->Reaction Filtration Precipitation & Filtration (Isolate Salt) Reaction->Filtration Acylation Ylide Stabilization (Base + BzCl) Filtration->Acylation Resuspend in DCM Final Pure N-Benzoylimino Azaindolium Ylide Acylation->Final Workup & Column

Caption: Step-by-step workflow from MSH generation to stable ylide isolation.

References

  • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of N-Iminopyridinium Ylides. Journal of Organic Chemistry, 68(18), 7119–7122. Link

  • Sagara, P. S., & Siril, P. F. (2019). N-Amino-7-azaindole as N,N'-Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C–H Bond Activation.[1] Journal of Organic Chemistry, 84(19), 12314–12323. Link

  • Jaime-Figueroa, S., et al. (2021). N-Amino-7-azaindole as the N,N'-Bidentate Directing Group.[1] Journal of Organic Chemistry, 86(14), 9428–9443. Link

  • Tamura, Y., et al. (1973). Mesitylenesulfonylhydroxylamine and its relation to the synthesis of N-aminopyridinium salts. Journal of Organic Chemistry, 38(6), 1239–1241. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 1H-Pyrrolo[2,3-c]pyridin-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility, Stability, and Handling of 1-Amino-6-azaindole Derivatives

Executive Summary & Compound Profile

Compound Identification: 1H-Pyrrolo[2,3-c]pyridin-1-amine Synonyms: 1-Amino-6-azaindole; N-amino-6-azaindole. Chemical Class: Fused bicyclic hydrazine (N-amino heterocycle).

The Core Challenge: This molecule presents a "solubility paradox" common to amino-azaindoles. It possesses high lattice energy due to strong intermolecular hydrogen bonding (between the exocyclic


 donors and the pyridine ring nitrogen acceptor) and 

-

stacking of the planar aromatic core. Furthermore, as a hydrazine derivative, it exhibits specific chemical reactivities that are often mistaken for solubility issues.

Critical Warning – The "False Solubility" Trap:

STOP: Do NOT use acetone, methyl ethyl ketone (MEK), or cyclohexanone to dissolve this compound.

Reason: The N-1 amino group is a potent nucleophile. It will react with ketones to form hydrazones (Schiff bases). Users often report, "It dissolved perfectly in acetone," when in reality, they have synthesized a new chemical entity, destroying their starting material.

Solubility Matrix & Solvent Selection

This matrix guides solvent choice based on the intended application (Synthesis, Analysis, or Screening).

Solubility Data Table (Estimated at 25°C)
Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL)Excellent Best for stock solutions. Hygroscopic; keep dry to prevent hydrolysis.
Polar Aprotic DMF / DMAc High (>40 mg/mL)Good Good alternative to DMSO. Easier to remove via workup but high boiling point.
Protic Methanol (MeOH) Moderate (10-20 mg/mL)Moderate Solubility improves significantly with warming (

).
Protic Ethanol (EtOH) Low-Moderate Fair Requires heating. Good for recrystallization.
Chlorinated DCM / Chloroform Low (<5 mg/mL)Poor Often requires 5-10% MeOH as a co-solvent to break lattice energy.
Non-Polar Hexanes / Heptane Negligible Anti-Solvent Use only to precipitate the compound.
Ketones Acetone ReactiveFORBIDDEN Forms hydrazones rapidly. Do not use.
Aqueous Water (Neutral) Low Poor Hydrophobic aromatic core dominates.
Aqueous 0.1M HCl High Excellent Protonation of the pyridine nitrogen (

) solubilizes the salt form.

Troubleshooting Workflows (Interactive Guide)

Scenario A: "The solid won't dissolve in my reaction solvent (DCM/THF)."

Root Cause: The lattice energy is too high for moderately polar solvents to overcome at room temperature. Protocol: The "Disruptor" Method

  • Add Co-solvent: Supplement your primary solvent (DCM or THF) with 5–10% Methanol . The protic nature of methanol disrupts the intermolecular H-bonds between the N-amine and the pyridine nitrogen.

  • Sonication: Sonicate for 5–10 minutes. This mechanically breaks crystal aggregates, increasing surface area for solvation.

  • Thermal Shift: Gently heat to 40–45°C.

    • Caution: Do not exceed 60°C for prolonged periods in air, as the hydrazine moiety (

      
      ) can be susceptible to oxidative degradation.
      
Scenario B: "The compound turned brown/black in solution."

Root Cause: Oxidation. Hydrazine derivatives are electron-rich and prone to air oxidation, forming diazenes or radical species. Protocol: Stabilization

  • Degas Solvents: Always use sparged (nitrogen-bubbled) anhydrous solvents.

  • Antioxidant Additive: If compatible with your biology/chemistry, add 0.1% Ascorbic Acid or DTT (for aqueous buffers).

  • Storage: Store DMSO stock solutions at -20°C under Argon. Avoid repeated freeze-thaw cycles.

Visual Decision Logic

The following diagram illustrates the logical flow for selecting the correct solubilization strategy without compromising chemical stability.

SolubilityLogic Start Start: 1-Amino-6-azaindole Solid AppCheck Intended Application? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis BioAssay Biological Assay AppCheck->BioAssay Analysis LCMS / NMR AppCheck->Analysis KetoneCheck Are you using Ketones? (Acetone, MEK) Synthesis->KetoneCheck DMSO Use DMSO or DMF (Store -20°C under Ar) BioAssay->DMSO Analysis->DMSO NMR Acidic Use 0.1M HCl or Acetic Acid (aq) Analysis->Acidic Reverse Phase Stop STOP: Chemical Reaction Risk (Hydrazone Formation) KetoneCheck->Stop Yes PolarityCheck Solvent Polarity? KetoneCheck->PolarityCheck No PolarityCheck->DMSO High Polarity Needed CoSolvent Use DCM + 10% MeOH or THF + Heat (40°C) PolarityCheck->CoSolvent Volatile Needed

Caption: Decision tree for safe solvent selection, highlighting the critical avoidance of ketones to prevent side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in standard reductive amination conditions? A: Yes, but order of addition is critical. The N-amine is the nucleophile. Pre-mix the aldehyde and the 1-amino-6-azaindole to form the hydrazone intermediate before adding the reducing agent (e.g., Sodium Triacetoxyborohydride). If you add the reducing agent too early, you may reduce the aldehyde directly or reduce the N-N bond of the azaindole.

Q2: Why does the LCMS show a mass of M+40 or M+56 when I use acetone? A: This confirms the "False Solubility" trap. M+40 corresponds to the condensation with acetone (


 Da). You have formed the isopropylidenehydrazone derivative. Discard the solution and start fresh without ketones.

Q3: Is the N-N bond stable to hydrogenation? A: Generally, no. Catalytic hydrogenation (Pd/C,


) often cleaves N-N bonds (hydrogenolysis), converting 1-amino-6-azaindole back into the parent 6-azaindole. If you need to reduce other parts of the molecule, use selective chemical reductions (e.g., 

for nitro groups) rather than catalytic hydrogenation.

References

  • Synthesis and Reactivity of Azaindoles

    • Song, J. J., et al.[1] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry, 2010.[2]

    • Note: Establishes the baseline solubility and stability profiles for the 6-azaindole core.
  • N-Amino Heterocycle Chemistry

    • Katritzky, A. R., et al. "Synthesis of N-aminoheterocycles." Tetrahedron, 1985.
    • Note: Foundational text on the nucleophilicity of N-amino groups and their reaction with ketones (Schiff base form
  • Physical Properties of 6-Azaindole Derivatives

    • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2014.
    • Note: Discusses the H-bond donor/acceptor motifs that drive the high l
  • General Handling of Hydrazines

    • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive and Reactive Reagents."
    • Note: Standard operating procedures for preventing oxid

Sources

Technical Support Center: Stabilizing 1H-Pyrrolo[2,3-c]pyridin-1-amine for Reliable Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-Pyrrolo[2,3-c]pyridin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a structural analog of purines, this compound and its derivatives are of significant interest in medicinal chemistry. However, its heterocyclic nature, featuring both a pyrrole and a pyridine ring, along with an exocyclic amine group, presents unique stability challenges. Understanding and mitigating decomposition is critical for ensuring the reproducibility and accuracy of your experimental results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage and handling of this compound. Our goal is to equip you with the knowledge to maintain the integrity of your samples and, consequently, the integrity of your research.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section is structured in a question-and-answer format to directly address common problems observed in the laboratory.

Question 1: I've noticed a change in the color and physical appearance of my this compound sample during storage. What could be the cause?

Answer:

A visual change in your sample, such as discoloration (e.g., from off-white to yellow or brown) or a change in consistency, is a primary indicator of chemical decomposition. Several factors can initiate or accelerate this degradation process.

Causality Explained:

  • Oxidation: The pyrrole and pyridine rings, as well as the exocyclic amine, are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored byproducts. This process can be accelerated by light and elevated temperatures. Heterocyclic amines, in general, can undergo oxidation-reduction reactions.[1]

  • Hydrolysis: Amines are known to be hygroscopic, meaning they can absorb moisture from the air.[2] This moisture can lead to hydrolysis of the compound, especially if acidic or basic impurities are present. For similar structures, like N-substituted derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione, hydrolysis is a known degradation pathway, particularly in alkaline conditions.[3]

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Many heterocyclic aromatic compounds are light-sensitive.

  • Thermal Degradation: Elevated temperatures increase the rate of all chemical reactions, including decomposition. Studies on other nitrogen-rich heterocyclic compounds have shown that decomposition can occur at elevated temperatures, proceeding through radical mechanisms.[4]

Step-by-Step Protocol for Investigation and Mitigation:

  • Initial Assessment:

    • Record the visual changes observed.

    • Review your storage conditions: temperature, light exposure, and the type of container used.

    • Check the age of the compound and when the container was last opened.

  • Analytical Verification (if available):

    • Obtain a small, representative sample.

    • Analyze the sample using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities and degradation products. This will provide definitive evidence of decomposition. For instance, HPLC can be used to quantify the remaining parent compound and detect new peaks corresponding to degradation products.[5]

  • Corrective and Preventive Actions (CAPA):

    • Procurement: Source high-purity this compound from a reputable supplier.

    • Inert Atmosphere: Upon receipt, if possible, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated exposure to air and moisture.

    • Storage Temperature: Store the compound at or below the recommended temperature, typically in a freezer (-20°C) or ultra-low temperature freezer (-80°C). Generally, amines should be stored at temperatures below 30°C to maintain stability.[2]

    • Light Protection: Use amber-colored vials or wrap the containers in aluminum foil to protect the compound from light.

    • Moisture Control: Store the vials in a desiccator to prevent moisture absorption.[2]

Question 2: My experimental results are inconsistent, and I suspect the purity of my this compound stock solution is compromised. How can I confirm this and what are the likely degradation pathways in solution?

Answer:

Inconsistent results are a common consequence of using a degraded starting material. In solution, the potential for decomposition is often higher than in the solid state due to increased molecular mobility and interaction with the solvent.

Causality Explained:

The primary degradation pathways in solution are similar to those in the solid state (oxidation, hydrolysis) but can be significantly influenced by the choice of solvent.

  • Solvent-Mediated Degradation: Protic solvents (e.g., methanol, water) can participate in hydrolysis reactions. Aprotic solvents, while generally more inert, can contain impurities (e.g., peroxides in ethers like THF or dioxane) that can initiate oxidation.

  • pH Effects: The stability of heterocyclic amines can be highly pH-dependent. Both acidic and basic conditions can catalyze decomposition. For example, studies on related pyrrolo[3,4-c]pyridine derivatives have shown that alkaline hydrolysis can occur.[3]

  • Strecker-like Degradation: While more common at elevated temperatures, interactions with carbonyl compounds (which can be present as impurities or degradation products) could potentially lead to complex reactions resembling the Strecker degradation of amino acids.[6]

Experimental Workflow for Purity Assessment and Solution Stability:

G cluster_0 Purity Assessment Workflow prep_stock Prepare Fresh Stock Solution run_hplc Run HPLC-UV/MS Analysis prep_stock->run_hplc Control prep_sample Prepare Sample from Suspect Stock prep_sample->run_hplc Test compare Compare Chromatograms (Peak Area, New Peaks) run_hplc->compare run_nmr Run ¹H NMR (Optional) compare->run_nmr If Discrepancy Found compare_nmr Compare Spectra (New Signals, Integration) run_nmr->compare_nmr

Caption: Workflow for assessing the purity of a suspect stock solution.

Step-by-Step Protocol:

  • Prepare a Fresh Standard: Prepare a solution of this compound from a new, unopened vial of high-purity compound. This will serve as your reference standard.

  • Analyze Both Solutions:

    • Use HPLC with a UV detector to analyze both your suspect stock solution and the fresh standard.

    • What to look for:

      • A decrease in the peak area of the parent compound in your suspect stock compared to the standard.

      • The appearance of new peaks, which indicate the presence of degradation products.

    • If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain mass information for the new peaks to help identify the degradation products.

  • NMR Spectroscopy: For a more detailed structural analysis, ¹H NMR can be used. Compare the spectrum of your suspect solution to a reference spectrum. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • Solution Stability Study (Proactive Measure):

    • Prepare the compound in your desired experimental solvent.

    • Analyze the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) while maintaining your experimental conditions (temperature, light exposure).

    • This will establish the stability window for your compound in that specific solvent and under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on general guidelines for heterocyclic amines, the following conditions are recommended:

  • Temperature: -20°C or lower.[2]

  • Atmosphere: Under an inert gas (argon or nitrogen).[7]

  • Light: In an amber vial or protected from light.

  • Moisture: In a desiccated environment.[2]

  • Container: Tightly sealed container made of a non-reactive material like glass or high-density polyethylene (HDPE).[2][7]

Q2: Which solvents should I avoid when preparing stock solutions?

A2: While DMSO and DMF are common solvents for many organic compounds, it is crucial to use high-purity, anhydrous grades. Avoid long-term storage in protic solvents like methanol or water, as they can facilitate hydrolysis. If aqueous buffers are required, they should be freshly prepared, and the stability of the compound in that specific buffer should be determined.

Q3: How can I detect early signs of decomposition without analytical instrumentation?

A3: While analytical methods are definitive, you can be vigilant for early warning signs:

  • Color Change: Any deviation from the initial color (typically white to off-white) is a sign of potential degradation.

  • Solubility Issues: If the compound becomes more difficult to dissolve than it was previously, this could indicate the formation of less soluble polymeric byproducts.

  • Inconsistent Biological/Chemical Activity: If you observe a drop-off in the performance of your assay, and other variables have been ruled out, the integrity of your compound should be questioned.

Q4: Can I rescue a partially decomposed sample?

A4: It is generally not recommended. Attempting to purify a partially decomposed sample can be difficult, and you may not be able to remove all degradation products, some of which could interfere with your experiments. It is more scientifically sound and cost-effective to discard the suspect material and start with a fresh, high-purity sample.

Quantitative Data Summary: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows down reaction kinetics of decomposition pathways.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation.[7]
Light Exposure Minimal (Amber Vials)Prevents photodecomposition.
Moisture DesiccatedPrevents hydrolysis.[2]
Container Seal Tightly SealedPrevents exposure to atmospheric oxygen and moisture.[2][7]
Visualizing Potential Decomposition

The following diagram illustrates the key environmental factors that can lead to the decomposition of this compound.

G cluster_0 Environmental Stressors cluster_1 Compound & Degradation Oxygen Oxygen (Air) Compound This compound (Stable) Oxygen->Compound Oxidation Moisture Moisture (H₂O) Moisture->Compound Hydrolysis Light Light (UV) Light->Compound Photolysis Heat Heat (Elevated Temp.) Heat->Compound Thermal Degradation Decomposition Decomposition Products (Colored, Impure)

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Technical Support Center: Minimizing Side Reactions During the Amination of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Pyrrolopyridines are privileged scaffolds in medicinal chemistry, but their successful functionalization via palladium-catalyzed amination (most commonly the Buchwald-Hartwig amination) is often plagued by side reactions.[1][2] The presence of multiple nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—introduces unique challenges not seen with simpler aryl halides.[1][3] This guide addresses the most common issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiments. Each answer delves into the mechanistic cause and provides actionable solutions.

Q1: My reaction is resulting in significant hydrodehalogenation of the starting material. What's causing this and how can I fix it?

Probable Cause: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and frustrating side reaction.[4] It primarily occurs via two pathways in a Buchwald-Hartwig catalytic cycle:

  • β-Hydride Elimination: This is the most frequent cause, especially with primary alkylamines.[5] After the palladium-amide complex is formed, if the amine has a hydrogen on the carbon atom beta to the nitrogen, the palladium can abstract it. This forms a palladium-hydride species, which then reductively eliminates with the pyrrolopyridine ring to form the undesired hydrodehalogenated product and an imine.[6][7]

  • Reaction with Water/Base: Trace water can react with the palladium catalyst or strong bases can generate palladium-hydride species that lead to the side product.

Solutions:

  • Ligand Selection: This is your most powerful tool. The goal is to accelerate the desired C-N reductive elimination so it outpaces β-hydride elimination.

    • Use Bulky, Electron-Rich Ligands: Sterically hindered biaryl phosphine ligands like RuPhos, XPhos, or SPhos are highly effective.[1] Their bulk promotes the reductive elimination step.

    • Chelating Ligands: Bidentate phosphine ligands like BINAP or DPPF can also suppress this side reaction by preventing the formation of intermediates prone to β-hydride elimination.[6]

  • Base Modification:

    • Switch to a weaker or sterically hindered base. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are less prone to generating reactive byproducts.[4]

  • Temperature Control:

    • Lower the reaction temperature. β-hydride elimination often has a higher activation energy than the desired reductive elimination. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve the product-to-side-product ratio.

  • Catalyst System:

    • Consider bimetallic catalyst systems. Some research has shown that palladium-copper (Pd-Cu) nanocatalysts can suppress hydrodehalogenation, even in a reductive atmosphere like H₂ in water, by favoring an alternative pathway that avoids Pd-hydride formation.[8][9]

digraph "Hydrodehalogenation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ar-Pd(II)-L" [label="Aryl-Pd(II) Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide_Complex" [label="Pd-Amido Complex\n(Ar-Pd-NR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired_Product" [label="Desired Aminated Product\n(Ar-NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product" [label="Hydrodehalogenated Product\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PdH_Complex" [label="Pd-Hydride Complex\n(L-Pd-H)", fillcolor="#FBBC05", fontcolor="#202124"];

"Ar-Pd(II)-L" -> "Amide_Complex" [label=" Amine + Base "]; "Amide_Complex" -> "Desired_Product" [label=" Reductive\n Elimination (Fast) ", color="#34A853"]; "Amide_Complex" -> "PdH_Complex" [label=" β-Hydride Elimination\n (Competing Pathway) ", style=dashed, color="#EA4335"]; "PdH_Complex" -> "Side_Product" [label=" Reductive\n Elimination ", style=dashed, color="#EA4335"]; }

Figure 1: Competing pathways leading to amination vs. hydrodehalogenation.
Q2: I'm observing homocoupling of my halo-pyrrolopyridine starting material. Why is this happening and what are the solutions?

Probable Cause: Dimerization or homocoupling of the pyrrolopyridine starting material is another common issue. This is particularly challenging for azaindoles because the pyrrole N-H is acidic and can participate in the reaction.[1]

  • N-H Deprotonation: A strong base can deprotonate the azaindole N-H. The resulting azaindole anion can then act as a nucleophile, coupling with another molecule of the halo-azaindole.

  • Catalyst-Mediated Coupling: This can also occur through undesired transmetallation steps within the catalytic cycle, especially at higher temperatures or catalyst loadings.[10]

Solutions:

  • Strategic Base Selection: The choice of base is critical.

    • Use LiHMDS: Lithium bis(trimethylsilyl)amide is often the base of choice for unprotected azaindoles. It is a strong, non-nucleophilic base that can effectively deprotonate both the incoming amine and the azaindole N-H. This creates a common anionic environment that surprisingly can suppress the rate of undesired homo-coupling.[1]

  • N-H Protection: If changing the base is ineffective, protecting the pyrrole nitrogen is a reliable strategy.

    • SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it is stable to many cross-coupling conditions but can be removed later. However, be aware that SEM-deprotection can sometimes be challenging and lead to its own side products.[11]

  • Use Well-Defined Precatalysts: Using a precatalyst (e.g., a RuPhos-Pd G4 precatalyst) ensures the efficient generation of the active Pd(0) species.[1] This can lead to cleaner reactions with lower catalyst loadings, reducing the likelihood of side reactions like homocoupling.

digraph "Troubleshooting_Homocoupling" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Homocoupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Check [label="Is the base NaOtBu or K2CO3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Base [label="Switch to LiHMDS base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect_NH [label="Protect Pyrrole N-H\n(e.g., SEM group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Catalyst [label="Use well-defined\nPd-precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Base_Check; Base_Check -> Switch_Base [label=" Yes "]; Base_Check -> Protect_NH [label=" No / LiHMDS fails "]; Switch_Base -> Optimize_Catalyst [label=" Still issues "]; Switch_Base -> Success; Protect_NH -> Success; Optimize_Catalyst -> Success; }

Figure 2: Decision workflow for addressing pyrrolopyridine homocoupling.
Q3: The reaction is sluggish or stalls completely with my pyrrolopyridine substrate. What factors should I investigate?

Probable Cause: A stalled reaction points to catalyst deactivation or suboptimal reaction conditions. Pyrrolopyridines are notorious for being excellent metal chelators, which can poison the palladium catalyst.[1]

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The amine substrate itself can also act as a ligand, displacing the necessary phosphine ligand.[12]

  • Poor Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your conditions.[4][13]

  • Inappropriate Conditions: The combination of ligand, base, and solvent may be unsuitable for your specific substrate, particularly for challenging aryl chlorides.[14]

Solutions:

  • Use a Precatalyst: This is the most reliable way to ensure efficient formation of the active catalyst. Precatalysts are air-stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) species in solution.[1][4]

  • Add Excess Ligand: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by ensuring the palladium center remains coordinated to the activating ligand rather than the substrate or amine.[12]

  • Screen Components Systematically: A stalled reaction is a clear signal to re-screen your conditions.

    • Ligand: Try ligands from different classes (e.g., compare a biaryl phosphine like XPhos to a ferrocenyl-based ligand like DPPF).

    • Base: Ensure the base is strong enough for the amine's pKa but not so strong that it degrades your substrate.

    • Solvent: Non-polar aprotic solvents like toluene or dioxane are generally preferred. Polar solvents can sometimes inhibit the reaction.[12]

Q4: I am getting a mixture of regioisomers during the amination of a poly-halogenated pyrrolopyridine. How can I improve selectivity?

Probable Cause: Regioselectivity is governed by both electronic and steric factors. In poly-halogenated pyridines, the positions ortho and para to the ring nitrogen are generally more electron-deficient and thus more susceptible to nucleophilic attack.

Solutions:

  • Leverage Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, in some base-promoted aminations of polyhalogenated pyridines, using water as the solvent has been shown to provide excellent selectivity for amination at the 2-position.[15][16]

  • Temperature and Base Concentration: Carefully controlling the temperature and the equivalents of base can influence which halide is more reactive. Lowering the temperature may favor the kinetically preferred product.

  • Synthetic Strategy: It may be more effective to introduce the amine at a different stage. For example, perform a selective Suzuki-Miyaura coupling at one position first, which then alters the electronic properties of the ring, before performing the amination at the second desired position.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal Palladium catalyst and ligand combination for my pyrrolopyridine substrate?

The "best" combination is substrate-dependent, but there are excellent starting points. Modern Buchwald-Hartwig catalysis relies heavily on bulky, electron-rich monophosphine ligands.

Ligand ClassExample LigandsBest ForRationale
Biaryl Phosphines XPhos, SPhos, RuPhosGeneral purpose, highly active for aryl chlorides and heteroaromatics.Steric bulk accelerates the rate-limiting reductive elimination step, outcompeting side reactions.[1][17]
Bidentate Phosphines BINAP, DPPFPrimary amines, aryl iodides/triflates.Chelating nature prevents palladium iodide dimer formation and can speed up the reaction.[6]
Trialkyl Phosphines P(o-tolyl)₃First-generation ligand, primarily for secondary amines.Generally less active and not recommended for challenging pyrrolopyridine substrates.[6]

Recommendation: For a new pyrrolopyridine substrate, start with a robust precatalyst system like (RuPhos)Pd G4 or (XPhos)Pd G3 . These are known to be highly effective for heteroaromatic substrates.[1]

Q2: What is the role of the base, and how does its choice affect side reactions?

The base has two primary roles: (1) to deprotonate the amine (or azaindole N-H) to form the active nucleophile, and (2) to facilitate the regeneration of the Pd(0) catalyst at the end of the cycle. The choice of base is a trade-off between reactivity and functional group tolerance.[4]

BaseStrengthCommon UsePotential Issues
NaOtBu / KOtBu StrongHighly active, general-purpose base.Can be incompatible with base-sensitive groups like esters. May promote hydrodehalogenation.[13]
LiHMDS StrongExcellent for unprotected N-H heterocycles like azaindoles to prevent homocoupling.[1]Can be sensitive to moisture.
Cs₂CO₃ / K₃PO₄ WeakerGood for substrates with base-sensitive functional groups.Reactions may require higher temperatures or longer times.[4][13]
Q3: Which solvent is best for this reaction?

Aprotic, less polar solvents are the standard choice.

  • Toluene and Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. They have good solubility for most substrates and reagents.

  • THF: Also a viable option, though its lower boiling point limits the accessible temperature range.[14]

  • Water: There is growing interest in using water as a solvent for environmental reasons.[15][16] Acid-catalyzed aminations of certain chloro-pyrrolopyrimidines have shown higher rates in water compared to alcohols.[18][19] However, this approach is highly substrate-specific and can introduce the risk of hydrolysis side reactions.

Part 3: General Experimental Protocol

This protocol provides a starting point for the amination of a halo-pyrrolopyridine using a modern precatalyst system. Always perform small-scale test reactions to optimize conditions for your specific substrates.

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • (RuPhos)Pd G4 precatalyst (1-2 mol%)

  • RuPhos ligand (1-2 mol%)

  • LiHMDS (2.5 equiv, 1.0 M solution in THF)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the halo-pyrrolopyridine, (RuPhos)Pd G4 precatalyst, and RuPhos ligand.

  • Evacuate and backfill the vial with inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Slowly add the LiHMDS solution at room temperature. Note: The reaction may be exothermic.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Aerobic Oxidative Amination of Alkenes: Development of Intra- and Intermolecular Aza-Wacker Reactions. Inorganic Chemistry. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Oxidative Cross-Dehydrogenative C–H Bond Amination of Imidazo[1,2-a]pyridines in Aqueous Media under Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Pyrrolopyrimidine vs Imidazole-Phenyl-Thiazole Scaffolds in Nonpeptidic Dimerization Inhibitors of Leishmania infantum Trypanothione Reductase. Journal of Medicinal Chemistry. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PubMed Central. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

Sources

Overcoming catalyst poisoning when using N-amino azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in N-Amino Azaindole Functionalization Ticket ID: #NAA-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Double-Edged" Substrate

Researchers working with N-amino azaindoles often encounter a specific failure mode: the reaction starts but stalls rapidly, or the catalyst precipitates as inactive metal black. This occurs because N-amino azaindoles are "privileged" pharmacophores but "pathological" substrates. They possess two distinct poisoning vectors:

  • The Chelation Trap: The exocyclic amino group (

    
    ) and the endocyclic pyridine-like nitrogen (
    
    
    
    ) can form a stable 5-membered chelate with the metal center, arresting the catalytic cycle.
  • Redox Incompatibility: The hydrazine moiety (

    
    ) is redox-active. It can reduce high-valent precatalysts (e.g., Pd(II) 
    
    
    
    Pd(0)) prematurely or undergo oxidative decomposition before coupling occurs.

This guide provides a self-validating troubleshooting framework to bypass these mechanisms.

Module 1: Diagnostic Decision Tree

Before altering your protocol, determine how the catalyst is dying. Use this logic flow to diagnose the failure mode.

DiagnosisTree Start START: Reaction Stalled/Failed CheckColor Observation: Is there a black precipitate? Start->CheckColor YesPrecip YES: Metal Aggregation CheckColor->YesPrecip Yes NoPrecip NO: Solution remains clear/colored CheckColor->NoPrecip No RedoxIssue Diagnosis: Redox Poisoning (Hydrazine moiety reduced the catalyst) YesPrecip->RedoxIssue SolRedox SOLUTION: Switch to Pd(II)/Oxidant system or Protect NH2 (Boc) RedoxIssue->SolRedox CheckNMR Action: 31P NMR (if Pd/P) or 1H NMR NoPrecip->CheckNMR ShiftObserved Result: Ligand signals broadened or shifted significantly CheckNMR->ShiftObserved CoordPoison Diagnosis: Coordination Poisoning (Substrate displaced ligand) ShiftObserved->CoordPoison SolCoord SOLUTION: Use Lewis Acid Additive or Bulky Ligands (Buchwald) CoordPoison->SolCoord

Figure 1: Diagnostic logic for distinguishing between redox-induced decomposition and coordination-based inhibition.

Module 2: The "Decoy" Strategy (Lewis Acid Additives)

Problem: The endocyclic nitrogen (N7 in 7-azaindole) is a strong Lewis base. It binds to the electrophilic metal catalyst (


), shutting down reactivity.
Solution:  Introduce a "Decoy" Lewis Acid (LA) that binds to the N7 nitrogen preferentially over the catalyst.
Mechanism of Action

The Lewis Acid (e.g.,


, 

) acts as a sacrificial acceptor. It saturates the basic site on the azaindole, forcing the catalytic metal to interact only with the desired reactive site (e.g., the C-H bond or the halogen).
Recommended Additives
AdditiveRoleBest ForNotes
Ag₂CO₃ / AgOAc Dual Role: Lewis Acid & OxidantRh(III) C-H Activation Silver binds N7 and regenerates Rh(III) from Rh(I). Essential for oxidative couplings [1].
Mg(OtBu)₂ Lewis Acid "Mask"Pd-Catalyzed Coupling Non-oxidizing. Binds N7 to prevent Pd coordination. Compatible with sensitive functional groups.
BEt₃ Strong Lewis AcidLithiation / Negishi Forms a tight complex with N7. Warning: Pyrophoric. Use only if milder salts fail.
Protocol Adjustment: The "Pre-Complexation" Step

Do not just dump everything in the flask.

  • Dissolve the N-amino azaindole substrate in the solvent.

  • Add the Lewis Acid (1.0 - 2.0 equiv).

  • Stir for 15 minutes at RT. This allows the LA to "cap" the poisoning nitrogen.

  • Add the catalyst and coupling partner.

Module 3: Ligand Engineering (The Steric Wall)

Problem: Standard ligands (PPh3, dppf) are easily displaced by the chelating N-amino azaindole. Solution: Use ligands with extreme steric bulk that physically prevent the substrate from forming a bis-coordinated "sandwich" complex with the metal.

The "Gold Standard" Ligands
  • Buchwald Biaryl Phosphines (e.g., Xantphos, BrettPhos): The lower aryl ring creates a "roof" over the metal center. This forces the substrate to bind in a monodentate fashion (productive) rather than bidentate (poisonous) [2].

  • NHCs (N-Heterocyclic Carbenes): The strong

    
    -donation renders the metal electron-rich, making it less susceptible to nucleophilic attack by the azaindole nitrogens.
    
Visualizing the Interaction

LigandStrategy cluster_0 Scenario A: Catalyst Poisoning cluster_1 Scenario B: Steric Protection M Metal (Pd/Rh) L_Bad Small Ligand (PPh3) M->L_Bad Displaced L_Good Bulky Ligand (Xantphos) L_Good->M Strong Binding Sub N-Amino Azaindole L_Good->Sub Steric Repulsion Sub->M Chelation (Poison) Sub->M Productive Binding

Figure 2: Steric bulk of ligands like Xantphos prevents the "chelation trap" by physically blocking the second coordination site on the metal.

Module 4: Validated Protocol (Rh-Catalyzed C-H Activation)

This protocol is optimized for C7-functionalization of N-amino azaindoles, utilizing the N-amino group as a Directing Group (DG) while mitigating poisoning [3].

Reaction: N-amino azaindole + Alkyne


 C7-Alkylated Product
Step-by-Step Methodology
  • Substrate Protection (Critical):

    • Ensure the free amine is protected as a hydrazone or carbamate (e.g.,

      
      ). Free hydrazine (
      
      
      
      ) is too reducing and will kill the catalyst immediately.
  • The "Cocktail" Preparation:

    • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE. Why? TFE hydrogen bonds to the azaindole nitrogens, acting as a "solvent-based protecting group."

    • Catalyst:

      
       (2.5 mol%).
      
    • Additive:

      
       (10 mol%) + 
      
      
      
      (1.0 equiv).
      • Note:

        
         activates the catalyst (removes Cl). 
        
        
        
        acts as the oxidant and "decoy" for the ring nitrogen.
  • Execution:

    • Load

      
      , 
      
      
      
      , and
      
      
      into a screw-cap vial.
    • Add solvent (TFE) and stir for 5 mins (Activation phase).

    • Add N-Boc-amino azaindole (1.0 equiv).

    • Add Alkyne (1.2 equiv).

    • Seal and heat to 60–80°C . Do not overheat; N-N bond cleavage can occur >100°C.

  • Troubleshooting the Workup:

    • If the reaction turns black immediately upon heating: The N-amino group is likely deprotected or the Ag salt is reducing. Lower temp to 40°C and check substrate purity.

    • If conversion stalls at 50%: Add a second portion of

      
       (0.5 equiv). The acetate is consumed as a proton shuttle.
      

FAQ: Frequently Asked Questions

Q1: Can I use the free amino group (


) directly? 
A:  Generally, no . The free primary amine is a competent ligand and a reducing agent. It will coordinate to Pd(II) or Rh(III) and deactivate it. You must mask it, typically as a Boc-hydrazide  (

) or a hydrazone (

). These groups retain directing ability (DG) but lose the pathological binding affinity.

Q2: My catalyst turns black, but I'm using a protected substrate. Why? A: Check your solvent for peroxides or impurities. However, the most likely culprit is reductive elimination failure . If the C-H activation happens but the final coupling step is slow, the high-energy metal intermediate may decompose. Solution: Increase the concentration of the coupling partner (alkyne/olefin) to intercept the intermediate faster.

Q3: Why is TFE (Trifluoroethanol) recommended so often? A: TFE is a "magic solvent" for azaindoles. It is a strong hydrogen bond donor. It H-bonds to the basic pyridine nitrogen of the azaindole, effectively "protonating" it without adding strong acid. This reduces the azaindole's ability to poison the metal center [1].

References

  • Shi, P., Wang, L., Guo, S., et al. (2017).[1] "A C-H Activation-Based Strategy for N-Amino Azaheterocycle Synthesis." Organic Letters, 19(16), 4359-4362.[2]

  • Cook, G. R., & Sun, L. (2004).[3] "Nitrogen heterocycles via palladium-catalyzed carbocyclization." Organic Letters, 6(14), 2481-2484.[3]

  • Sarmah, D., Tahu, M., & Bora, U. (2021). "Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group."[4] ResearchGate.

  • Ye, M., & Yu, J. Q. (2019). "The roles of Lewis acidic additives in organotransition metal catalysis." Organic & Biomolecular Chemistry. [5]

Sources

Validation & Comparative

Spectroscopic Differentiation of N-amino vs C-amino Azaindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural optimization of azaindole-based kinase inhibitors and pharmacophores, the precise location of the amino substituent is critical for Structure-Activity Relationship (SAR) integrity. While C-amino azaindoles (e.g., 3-amino, 4-amino) act as classical bioisosteres for anilines or tryptamines, N-amino azaindoles (1-amino) introduce a hydrazine motif (


), fundamentally altering hydrogen bond donor/acceptor profiles and metabolic stability.

This guide provides a definitive technical workflow to distinguish these isomers, which often share identical nominal masses and elemental compositions (


 for the parent scaffold), rendering low-resolution MS insufficient.

Structural Definitions & The Core Challenge

  • C-Amino Azaindole (e.g., 3-amino-7-azaindole): The amino group is attached to a carbon atom of the fused ring system. The pyrrole nitrogen (N1) retains its proton (unless substituted).

  • N-Amino Azaindole (1-amino-7-azaindole): The amino group is directly bonded to the pyrrole nitrogen (N1). The molecule contains a direct N-N bond and lacks the acidic pyrrole N-H proton.

Decision Logic Workflow

The following decision tree outlines the logical progression for isomer identification.

IsomerDifferentiation Start Unknown Amino-Azaindole Isomer H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_NH Check 10-13 ppm Region H_NMR->Check_NH Signal_Present Broad Singlet Present (Pyrrole NH) Check_NH->Signal_Present Yes Signal_Absent Signal Absent Check_NH->Signal_Absent No C_Amino Likely C-Amino Isomer Signal_Present->C_Amino N_Amino Likely N-Amino Isomer Signal_Absent->N_Amino Validation Secondary Validation (15N NMR / HMBC) C_Amino->Validation N_Amino->Validation

Caption: Logical workflow for initial spectroscopic differentiation of azaindole isomers.

Method 1: 1H NMR Spectroscopy (The Primary Screen)

Protocol: Dissolve ~5 mg of sample in DMSO-


. Avoid 

if possible, as exchangeable protons may broaden into the baseline or exchange with trace acid/water.
A. The "Missing Proton" Diagnostic

The most immediate differentiator is the presence or absence of the pyrrole N-H.

FeatureC-Amino (e.g., 3-amino)N-Amino (1-amino)
Pyrrole NH (N1-H) Present. Broad singlet, typically 10.0 – 12.5 ppm .Absent. The N1 position is occupied by the amino group.
Amino

Broad singlet, 4.0 – 6.0 ppm .Broad singlet, 4.5 – 6.5 ppm . Often sharper than C-amino due to lack of ring conjugation.
Total Integration Sum of Ar-H +

+

.
Sum of Ar-H +

(Total proton count is identical, but distribution differs).
B. Aromatic Coupling Patterns (J-Coupling)

The substitution pattern disrupts the spin system of the azaindole core.

  • C-Amino (3-substituted): The characteristic H2-H3 coupling is lost. You will see H2 as a singlet (or small doublet if long-range coupling exists).

  • N-Amino (1-substituted): The C2 and C3 protons remain. You will observe the characteristic H2-H3 vicinal coupling (

    
    ).
    

Expert Insight: If you see a doublet at ~7.4 ppm and a doublet at ~6.5 ppm (coupling to each other) in the pyrrole region, you likely have the N-amino isomer (retaining H2 and H3). If you see a singlet at ~7.0-8.0 ppm, you likely have a 3-substituted C-amino isomer.

Method 2: 15N NMR & 2D Correlations (The Definitive Proof)

When 1H NMR is ambiguous (e.g., due to solvent exchange), Nitrogen-15 NMR provides irrefutable evidence.

A. 15N Chemical Shifts
  • N-Amino (

    
    ):  The pyrrole nitrogen (N1) is directly bonded to another nitrogen. This results in a significant chemical shift perturbation. The exocyclic nitrogen is shielded relative to a nitro/nitroso but distinct from a standard amine.
    
  • C-Amino (

    
    ):  The amino nitrogen is attached to a carbon. Its chemical shift is typical of an aromatic amine (aniline-like, ~50-70 ppm relative to liquid 
    
    
    
    ).
B. 1H-15N HMBC (Heteronuclear Multiple Bond Correlation)

This is the most robust self-validating experiment.

Correlation PathC-Amino (3-amino)N-Amino (1-amino)

Protons

Ring Carbons
Strong 2-bond / 3-bond correlations. The

protons correlate to C3 (ipso) and C2/C3a.
Weak/Absent. The

protons are separated from the ring carbons by the N1 atom. No 2-bond C-H correlation exists.

Protons

Ring Nitrogen
Weak correlation to N1 (4 bonds away).Strong 1-bond correlation (if 1J is tuned) or strong 2-bond correlation to N1.

Method 3: Mass Spectrometry (Fragmentation Analysis)

While the parent ion (


) is identical, the fragmentation pathways (MS/MS) under Collision Induced Dissociation (CID) reveal the connectivity strength.
Fragmentation Pathway Diagram

MS_Fragmentation cluster_N N-Amino Fragmentation cluster_C C-Amino Fragmentation Parent Parent Ion (M+) m/z = X NAmino_Frag1 Loss of NH2 radical (N-N cleavage) Parent->NAmino_Frag1 Weak N-N Bond CAmino_Frag1 Loss of HCN/H2CN (Ring degradation) Parent->CAmino_Frag1 Strong C-N Bond NAmino_Frag2 [M-16]+ Peak NAmino_Frag1->NAmino_Frag2 CAmino_Frag2 [M-27]+ or [M-28]+ CAmino_Frag1->CAmino_Frag2

Caption: Distinct fragmentation pathways. N-amino isomers favor N-N bond homolysis.

  • N-Amino: The N-N bond is the "weak link" (Bond Dissociation Energy ~60-70 kcal/mol). Expect a prominent [M-16] peak (loss of

    
    ) or [M-15]  (loss of NH).
    
  • C-Amino: The

    
     bond is strong (~100 kcal/mol). Loss of the amino group is difficult. Fragmentation usually involves ring opening or loss of HCN ([M-27] ).
    

Comparison Summary Table

FeatureN-Amino Azaindole (1-amino)C-Amino Azaindole (e.g., 3-amino)
Connectivity Hydrazine motif (

).
Aniline/Amine motif (

).
1H NMR (Pyrrole NH) Absent. Present (Broad singlet, >10 ppm).
1H NMR (Coupling) Retains H2-H3 coupling (if unsubstituted).H2 appears as Singlet (if 3-subst).
Chemical Reactivity Reacts with ketones to form Hydrazones (Schiff base formation is very facile).Reacts to form Imines (requires catalysis/heat).
MS Fragmentation Facile loss of

(N-N cleavage).
Ring fragmentation (loss of HCN).
pKa (Basicity) Reduced basicity of ring N due to N-amino electron withdrawal.Amino group is basic; Ring NH is acidic.

Experimental Validation Protocol (Self-Check)

To confirm an N-amino assignment without advanced 2D NMR:

  • Hydrazone Test: Dissolve 5 mg of the compound in ethanol.

  • Add 1.1 equivalents of acetone or benzaldehyde and a catalytic drop of acetic acid.

  • Observation: N-amino azaindoles (hydrazines) will form a hydrazone rapidly at room temperature (often precipitating or showing a distinct shift in TLC). C-amino azaindoles (anilines) are significantly more sluggish to form imines under these mild conditions without dehydrating agents.

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Detailed review of azaindole reactivity, including N-alkylation vs C-alkylation patterns. [Link]

  • 1H NMR Chemical Shifts: Structure & Notes. Oregon State University. Fundamental guide to proton chemical shifts, including N-H and aromatic protons. [Link]

  • Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews. Principles of differentiating isomers via fragmentation, applicable to small molecule heterocycles. [Link]

  • 15N-Azides as practical and effective tags. National Institutes of Health. Discusses 15N shifts in nitrogen-rich heterocycles, providing context for N-N bond shifts. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 1H-Pyrrolo[2,3-c]pyridin-1-amine

[1][2][3][4]

Executive Safety Summary

1H-Pyrrolo[2,3-c]pyridin-1-amine (and its related amino-azaindole derivatives) presents a dual-hazard profile: acute chemical toxicity and reactive instability . Unlike standard heterocyclic building blocks, the presence of the N-amine (

Immediate Action Required:

  • Primary Hazard: Severe Eye Irritation/Damage (Category 1/2A), Skin Sensitization, Respiratory Irritation.

  • Reactivity: Potential for rapid exothermic decomposition if exposed to strong oxidizers or acid chlorides.

  • Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH).

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the causality of the hazard. This is not just "toxic powder"; it is a nucleophilic aromatic amine.

Structural FeatureAssociated HazardImplication for PPE/Handling
Pyridine Ring (Basic Nitrogen) Caustic / IrritantHigh pH potential on moist skin/mucosa. Requires: Chemical Splash Goggles (not safety glasses).

-Amine Substituent (

)
Sensitizer / NucleophileHigh skin permeability; potential allergen. Requires: Double-gloving or Laminate gloves for solutions.
Fused Aromatic System Intercalation PotentialPossible genotoxicity (DNA interaction). Requires: Zero-inhalation tolerance (P100/HEPA filtration).

Hierarchy of Controls & PPE Specifications

A. Engineering Controls (Primary Barrier)
  • Device: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.

  • Airflow: Face velocity must be maintained between 0.4 – 0.6 m/s (80 – 120 fpm) .

  • Static Control: Use an ionizing bar during weighing. Dry amino-azaindoles are prone to static charge, leading to aerosolization.

B. Personal Protective Equipment (Secondary Barrier)

Do not rely on generic "lab safety" rules. Use this specific protocol:

1. Hand Protection (The Critical Interface)

Why: Amino-azaindoles dissolved in organic solvents (DMSO, DCM) permeate standard nitrile gloves rapidly (<5 mins).

  • Scenario A: Handling Dry Solid

    • Glove Type: Nitrile (Accelerator-Free).

    • Specification: Minimum thickness 0.11 mm (4.3 mil) .

    • Protocol: Single pair acceptable if no solvent is present.

  • Scenario B: Handling Solutions (Synthesis/Purification)

    • Glove Type: Silver Shield® (Laminate) or Double-Gloving (Nitrile over Neoprene).

    • Specification: The laminate liner provides >480 min breakthrough time against carrier solvents (DCM/DMF).

    • Self-Validation: Inflate gloves with air prior to donning to check for pinhole defects.

2. Eye & Face Protection

Why: The basicity of the pyridine ring can cause irreversible corneal opacity upon contact.

  • Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Contraindication: Do not use standard safety glasses. Vapors or dust can bypass the side shields.

3. Respiratory Protection

Why: Inhalation of the dust triggers immediate mucosal inflammation.

  • In Hood: No respirator required if sash is at working height.

  • Outside Hood (Spill/Weighing malfunction): Full-face respirator with ABEK-P3 (Europe) or OV/AG/P100 (US) cartridges.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Sash Check: Verify sash is at the indicated safety marker.

  • Waste Setup: Pre-label a solid waste container inside the hood to prevent transferring contaminated waste through the lab.

  • Decon Solution: Prepare a 5% Citric Acid or dilute bleach solution (oxidizes the amine) for immediate wipe-down.

Phase 2: Weighing & Transfer
  • Tare External: Tare the vial outside the hood to avoid air current interference, then move it inside.

  • Static Mitigation: If the powder "flies" (electrostatic repulsion), use an antistatic gun or pass the spatula through a grounded metal loop.

  • Transfer: Use a disposable funnel. Do not pour from the source bottle; use a spatula to control mass transfer.

Phase 3: Reaction Setup
  • Warning: When adding acid chlorides or anhydrides to this compound, the reaction is exothermic .

  • Protocol: Add reagents dropwise at 0°C.

  • Ventilation: Ensure the hood remains running for 15 minutes after the vessel is closed to clear any micro-aerosols.

Visualized Decision Matrices

Figure 1: PPE Selection Logic

Caption: Logical flow for selecting glove and respiratory protection based on the physical state of the chemical.

PPE_SelectionStartHandling this compoundStateDetermine Physical StateStart->StateSolidDry Solid / PowderState->SolidSolutionDissolved (DMSO/DCM/DMF)State->SolutionSolid_PPEPPE: Nitrile (5 mil) + GogglesControl: Static IonizerSolid->Solid_PPESol_PPEPPE: Laminate (Silver Shield)OR Double Glove (Nitrile/Neoprene)Solution->Sol_PPESolid_RespRespiratory: Hood Only(P100 if spill)Solid_PPE->Solid_RespSol_RespRespiratory: Hood MandatoryRisk: Solvent PermeationSol_PPE->Sol_Resp

Figure 2: Emergency Response Protocol

Caption: Immediate actions required in the event of spill or exposure.

Emergency_ResponseEventAccidental ReleaseTypeIdentify TypeEvent->TypeSkinSkin ContactType->SkinSpillBenchtop SpillType->SpillWash1. Drench (15 min)2. No Solvent Wash!Skin->WashIsolate1. Evacuate Area2. Don Full PPESpill->IsolateMedSeek Medical (SDS Sec 4)Wash->MedAbsorb3. Cover with Vermiculite(Do not use paper towels)Isolate->AbsorbDecon4. Wipe with 5% Citric AcidAbsorb->Decon

Disposal & Waste Management

Principle: Segregation prevents unexpected side reactions in the waste stream.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper in a dedicated "Hazardous Solid – Toxic" bin.

  • Liquid Waste:

    • Do NOT mix with acidic waste streams (risk of heat generation).

    • Do NOT mix with oxidizing waste (risk of N-amine oxidation/gas evolution).

    • Correct Stream: "Basic Organic Waste" or "Non-Halogenated Organic" (depending on solvent).

References

  • National Institutes of Health (PubChem). 1H-Pyrrolo[2,3-b]pyridine (Analogous Hazard Data). CID 9222. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[Link]

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